2-Methyl-5-nitro-2H-indazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 24.8 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 131655. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-5-nitroindazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-10-5-6-4-7(11(12)13)2-3-8(6)9-10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWPBWVZEOVCZRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C=C(C=CC2=N1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60966658 | |
| Record name | 2-Methyl-5-nitro-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60966658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
24.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24820192 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5228-48-8 | |
| Record name | 2-Methyl-5-nitroindazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005228488 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5228-48-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131655 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methyl-5-nitro-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60966658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methyl-5-nitro-2H-indazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Methyl-5-nitroindazole | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3B9KJ36AQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis Pathway of 2-Methyl-5-nitro-2H-indazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthetic pathway for 2-Methyl-5-nitro-2H-indazole, a heterocyclic organic compound with potential applications in medicinal chemistry and pharmacology. The synthesis is a two-step process commencing with the preparation of the precursor, 5-nitroindazole, followed by a regioselective N-methylation to yield the desired N-2 isomer. This guide provides detailed experimental protocols, quantitative data, and a visual representation of the synthesis workflow.
I. Overview of the Synthetic Pathway
The synthesis of this compound is primarily achieved through a two-step reaction sequence. The first step involves the diazotization of 2-amino-5-nitrotoluene to form the indazole ring structure of 5-nitroindazole. The subsequent and critical step is the regioselective methylation of 5-nitroindazole at the N-2 position. The choice of reaction conditions, particularly the use of an acidic medium, is crucial for favoring the formation of the desired 2H-indazole isomer over the 1H-indazole isomer.
Caption: Overall synthesis pathway of this compound.
II. Experimental Protocols
Step 1: Synthesis of 5-Nitroindazole
This procedure is adapted from a well-established method for the synthesis of 5-nitroindazole.
Materials:
-
2-Amino-5-nitrotoluene
-
Glacial Acetic Acid
-
Sodium Nitrite (NaNO₂)
-
Water (H₂O)
-
Methanol
-
Decolorizing Charcoal
Procedure:
-
In a suitable reaction vessel equipped with a mechanical stirrer, dissolve 2-amino-5-nitrotoluene (0.36 moles) in 2.5 L of glacial acetic acid.
-
Prepare a solution of sodium nitrite (0.36 moles) in 60 mL of water.
-
While maintaining the temperature of the 2-amino-5-nitrotoluene solution below 25°C, add the sodium nitrite solution all at once.
-
Continue stirring for 15 minutes to complete the diazotization.
-
Allow the reaction mixture to stand at room temperature for 3 days.
-
Concentrate the solution under reduced pressure on a steam bath.
-
Add 200 mL of water to the residue and transfer the slurry to a beaker.
-
Filter the crude product, wash thoroughly with cold water, and dry in an oven at 80-90°C.
-
Recrystallize the crude product from boiling methanol with decolorizing charcoal to obtain pure, pale yellow needles of 5-nitroindazole.
Step 2: Synthesis of this compound
This protocol is based on the regioselective N-methylation of a similar nitroindazole derivative and is adapted for 5-nitroindazole.
Materials:
-
5-Nitroindazole
-
Dichloromethane (DCM)
-
Dimethyl Sulfoxide (DMSO)
-
Dimethyl Sulfate ((CH₃)₂SO₄)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolve 5-nitroindazole (1 equivalent) in dichloromethane.
-
Add dimethyl sulfoxide to the solution.
-
To this mixture, add dimethyl sulfate (approximately 1.1 equivalents).
-
Heat the reaction mixture to reflux and maintain for 12 hours.
-
After cooling to room temperature, wash the reaction mixture with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to yield the crude this compound as a yellow to orange solid.
-
Further purification can be achieved by column chromatography or recrystallization if necessary.
III. Quantitative Data
The following tables summarize the key quantitative data for the starting materials, intermediates, and the final product.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | CAS Number |
| 2-Amino-5-nitrotoluene | C₇H₈N₂O₂ | 152.15 | Yellow solid | 131-134 | 99-52-5 |
| 5-Nitroindazole | C₇H₅N₃O₂ | 163.13 | Pale yellow needles | 208-209 | 5401-94-5 |
| This compound | C₈H₇N₃O₂ | 177.16 | Yellow to orange crystalline solid[1] | Not explicitly found | 5228-48-8[2] |
| Reaction Step | Starting Material | Product | Typical Yield (%) |
| 1 | 2-Amino-5-nitrotoluene | 5-Nitroindazole | 72-80% |
| 2 | 5-Nitroindazole | This compound | ~78% (expected, based on a similar reaction[3]) |
IV. Spectroscopic Data for this compound
The structural confirmation of the final product is typically achieved through various spectroscopic methods.
| Spectroscopic Technique | Data |
| ¹H NMR | The H-3 proton in 2H-indazoles is typically more deshielded and appears at a higher chemical shift compared to the 1H-isomer. Aromatic protons in the 2H-isomer can also show slight variations in their chemical shifts. |
| ¹³C NMR | The chemical shifts of the carbon atoms in the indazole ring system will be consistent with the 2-methyl-5-nitro substitution pattern. |
| Infrared (IR) Spectroscopy | The IR spectrum for this compound is available in the NIST/EPA Gas-Phase Infrared Database[2]. |
| Mass Spectrometry (MS) | The mass spectrum (electron ionization) is also available, which would show the molecular ion peak corresponding to its molecular weight (177.16 g/mol )[2]. |
V. Logical Workflow Diagram
The following diagram illustrates the logical workflow of the synthesis process, from starting materials to the final purified product.
Caption: Experimental workflow for the synthesis of this compound.
References
An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-5-nitro-2H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-5-nitro-2H-indazole is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development.[1] Its indazole core, a fusion of benzene and pyrazole rings, substituted with a methyl group at the 2-position and a nitro group at the 5-position, imparts a unique set of chemical and biological properties.[1] This guide provides a comprehensive overview of the physicochemical properties of this compound, complete with detailed experimental protocols and visualizations to support research and development activities. The presence of the nitro group suggests potential for various chemical transformations and biological activity, making a thorough understanding of its properties crucial for its application.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These parameters are critical for predicting the compound's behavior in various experimental and biological systems.
| Property | Value | Reference |
| Molecular Formula | C₈H₇N₃O₂ | [2] |
| Molecular Weight | 177.16 g/mol | |
| Appearance | Yellow to orange crystalline solid | [1] |
| Melting Point | 129-131 °C | [3] |
| Water Solubility | 24.8 µg/mL | |
| Predicted logP (XLogP3) | 1.8 | |
| pKa (Predicted for 2-methyl-2H-indazol-5-amine) | 3.65 ± 0.10 |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of this compound are provided below. These protocols are based on standard laboratory practices and can be adapted for specific experimental setups.
Determination of Melting Point (Capillary Method)
Objective: To determine the temperature range over which the solid this compound transitions to a liquid.
Materials:
-
This compound sample
-
Capillary tubes (sealed at one end)
-
Melting point apparatus
-
Mortar and pestle
Procedure:
-
Ensure the this compound sample is dry and finely powdered using a mortar and pestle.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.
-
Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2).
Determination of Aqueous Solubility (Shake-Flask Method)
Objective: To determine the concentration of this compound in a saturated aqueous solution at a specific temperature.
Materials:
-
This compound
-
Distilled or deionized water
-
Screw-capped vials
-
Shaking incubator or orbital shaker
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or UV-Vis spectrophotometer
-
Syringe filters (0.22 µm)
Procedure:
-
Add an excess amount of this compound to a screw-capped vial containing a known volume of water.
-
Seal the vial and place it in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the suspension to settle.
-
Centrifuge the vials at a high speed to pellet the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtered solution with a suitable solvent if necessary.
-
Determine the concentration of this compound in the diluted solution using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Calculate the original concentration in the saturated solution to determine the aqueous solubility.[6][7]
Determination of pKa (Potentiometric Titration)
Objective: To determine the acid dissociation constant (pKa) of this compound.
Materials:
-
This compound
-
Standardized solutions of hydrochloric acid (HCl) and sodium hydroxide (NaOH)
-
Co-solvent (e.g., methanol or DMSO) if the compound has low water solubility
-
pH meter with a calibrated electrode
-
Burette
-
Stir plate and stir bar
Procedure:
-
Dissolve a precisely weighed amount of this compound in a known volume of a water/co-solvent mixture.
-
Place the solution in a beaker with a stir bar and immerse the calibrated pH electrode.
-
Titrate the solution with a standardized solution of NaOH, adding small increments of the titrant.
-
Record the pH of the solution after each addition of titrant.
-
Continue the titration past the equivalence point.
-
Plot the pH of the solution as a function of the volume of titrant added.
-
The pKa can be determined from the titration curve as the pH at the half-equivalence point.
-
For basic pKa determination, titrate with a standardized solution of HCl.[8][9]
Determination of logP (RP-HPLC Method)
Objective: To determine the octanol-water partition coefficient (logP) of this compound using reversed-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
This compound
-
A series of standard compounds with known logP values
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
Mobile phase (e.g., methanol/water or acetonitrile/water mixture)
-
1-Octanol
Procedure:
-
Prepare stock solutions of this compound and the standard compounds in the mobile phase.
-
Saturate the mobile phase with 1-octanol by shaking a mixture of the two and allowing the layers to separate. Use the octanol-saturated mobile phase for the analysis.
-
Inject the standard compounds onto the HPLC column and record their retention times (t_R).
-
Calculate the capacity factor (k') for each standard using the formula: k' = (t_R - t_0) / t_0, where t_0 is the void time of the column.
-
Create a calibration curve by plotting the log k' of the standard compounds against their known logP values.
-
Inject the this compound sample and determine its retention time and calculate its log k'.
-
Use the calibration curve to determine the logP of this compound from its log k' value.[10][11][12]
Synthesis and Analysis Workflow
The synthesis of this compound typically involves the methylation of 5-nitroindazole. The following diagram illustrates a general workflow for its synthesis and subsequent purification and analysis.
Caption: General workflow for the synthesis, purification, and analysis of this compound.
Proposed Mechanism of Action for Nitro-heterocyclic Compounds
While a specific signaling pathway for this compound is not extensively documented, the biological activity of related nitro-heterocyclic compounds, particularly their antimicrobial and antiprotozoal effects, is often attributed to the reductive activation of the nitro group. This process leads to the formation of cytotoxic reactive species that can damage cellular macromolecules, including DNA.
Caption: Proposed mechanism of action for the biological activity of nitro-heterocyclic compounds.
Conclusion
This technical guide provides a detailed overview of the physicochemical properties of this compound, offering valuable information for researchers in medicinal chemistry and drug development. The summarized data, coupled with detailed experimental protocols and illustrative diagrams, serves as a practical resource for the synthesis, characterization, and evaluation of this compound. Further investigation into its specific biological targets and signaling pathways will be crucial for elucidating its full therapeutic potential.
References
- 1. CAS 5228-48-8: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound [webbook.nist.gov]
- 3. This compound CAS#: 5228-48-8 [m.chemicalbook.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. davjalandhar.com [davjalandhar.com]
- 6. materialneutral.info [materialneutral.info]
- 7. scispace.com [scispace.com]
- 8. orientjchem.org [orientjchem.org]
- 9. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies [ijirss.com]
- 10. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 12. acdlabs.com [acdlabs.com]
An In-depth Technical Guide on 2-Methyl-5-nitro-2H-indazole (CAS Number: 5228-48-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Methyl-5-nitro-2H-indazole (CAS: 5228-48-8), a heterocyclic organic compound with potential applications in medicinal chemistry and drug development.[1] This document consolidates available data on its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and explores its potential biological activities based on the known pharmacology of related nitro-heterocyclic compounds. While specific biological data for this compound is limited, this guide serves as a foundational resource for researchers interested in its further investigation and development.
Chemical and Physical Properties
This compound is a heterocyclic organic compound featuring an indazole core, which is a fused benzene and pyrazole ring system.[1] A methyl group is attached at the 2-position of the pyrazole ring, and a nitro group is at the 5-position of the benzene ring.[1] The presence of the electron-withdrawing nitro group significantly influences the compound's chemical reactivity.[1] It typically appears as a yellow to orange crystalline solid and has moderate solubility in organic solvents.[1]
| Property | Value | Reference |
| CAS Number | 5228-48-8 | [2] |
| Molecular Formula | C₈H₇N₃O₂ | [2] |
| Molecular Weight | 177.16 g/mol | [2] |
| Melting Point | 129-131 °C | ChemicalBook |
| Appearance | Yellow to orange crystalline solid | [1] |
| InChI | InChI=1S/C8H7N3O2/c1-10-5-6-4-7(11(12)13)2-3-8(6)9-10/h2-5H,1H3 | [2] |
| SMILES | CN1C=C2C=C(C=CC2=N1)--INVALID-LINK--[O-] | |
| Synonyms | 2H-Indazole, 2-methyl-5-nitro-; 2H-Benzopyrazole, 2-methyl-5-nitro- | [2] |
Experimental Protocols
Synthesis of this compound
The following protocol is a general method adapted from the synthesis of related 2-alkyl-nitroindazoles.
Materials:
-
5-Nitro-1H-indazole
-
Iodomethane (CH₃I)
-
Cesium carbonate (Cs₂CO₃)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/Hexane solvent mixture
Procedure:
-
In a round-bottom flask, dissolve 5-nitro-1H-indazole (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add cesium carbonate (Cs₂CO₃) (2 equivalents) to the solution and stir the mixture for 15 minutes at 0 °C.
-
Slowly add iodomethane (1 equivalent) dropwise to the reaction mixture.
-
Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.
-
Dissolve the crude product in ethyl acetate (EtOAc).
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an ethyl acetate/hexane gradient to yield this compound.
Spectroscopic Characterization
-
Infrared (IR) Spectroscopy: The IR spectrum of this compound is available in the NIST/EPA Gas-Phase Infrared Database.[2]
-
Mass Spectrometry: The electron ionization mass spectrum is also available from the NIST database.[2]
Potential Biological Activity and Signaling Pathways
While direct experimental evidence for the biological activity of this compound is not extensively documented in publicly available literature, the chemical structure suggests potential for pharmacological activity. The indazole scaffold is a known "privileged structure" in medicinal chemistry, found in numerous compounds with diverse biological activities, including anticancer and antimicrobial agents.[3] Furthermore, the presence of a 5-nitro group is a key feature in many antimicrobial drugs.
Antimicrobial and Antiprotozoal Potential
Derivatives of 5-nitroindazole have been patented for their use as antiprotozoal agents, showing activity against pathogenic protozoa from the Trypanosomatidae and Trichomonadidae families.[4] The broader class of 5-nitroimidazoles is widely used in treating infections caused by protozoa and anaerobic bacteria.[5][6] The antimicrobial effect of these compounds is often linked to the reductive activation of the nitro group within the target organism.[5] It is speculated that reactive intermediates formed during the reduction of the 5-nitro group can covalently bind to microbial DNA, leading to cell death.[5]
Hypothetical Mechanism of Action: Bioreductive Activation
A plausible mechanism of action for this compound, based on related nitro-heterocyclic drugs, involves the enzymatic reduction of the nitro group in a low-oxygen environment, such as that found in anaerobic bacteria or certain tumor microenvironments. This reduction process generates highly reactive nitrogen species, including nitroso and hydroxylamine intermediates, as well as the nitro radical anion. These reactive species can induce cellular damage through various mechanisms, such as DNA strand breakage and oxidation of essential biomolecules, ultimately leading to cytotoxicity.
Caption: Hypothetical bioreductive activation pathway of a nitro-heterocyclic compound.
Experimental Workflow for Antimicrobial Screening
To investigate the potential antimicrobial properties of this compound, a standard broth microdilution assay can be employed to determine the Minimum Inhibitory Concentration (MIC).
References
- 1. CAS 5228-48-8: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound [webbook.nist.gov]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2017072374A1 - 5-nitroindazole derivatives and use thereof as antiprotozoal agents - Google Patents [patents.google.com]
- 5. jocpr.com [jocpr.com]
- 6. jocpr.com [jocpr.com]
Spectroscopic Profile of 2-Methyl-5-nitro-2H-indazole: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data available for the heterocyclic compound 2-Methyl-5-nitro-2H-indazole. The information compiled within this document is intended to support research and development activities by providing key spectral characteristics and the methodologies for their acquisition.
Molecular Structure and Properties
This compound is a nitroaromatic compound with the molecular formula C₈H₇N₃O₂ and a molecular weight of 177.16 g/mol . Its structure, featuring a methylated indazole core with a nitro group substituent, is a key determinant of its chemical and spectroscopic properties.
Molecular Formula: C₈H₇N₃O₂
Molecular Weight: 177.16 g/mol
CAS Number: 5228-48-8
Spectroscopic Data
The following sections present the available spectroscopic data for this compound in a structured format to facilitate analysis and comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While a publicly available spectrum image is referenced, specific peak assignments require further experimental confirmation. The expected proton signals are for the aromatic protons on the indazole ring system and the methyl group protons.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic CH | 7.5 - 8.5 | m | - |
| Methyl (CH₃) | ~4.2 | s | - |
Note: Predicted values are based on typical ranges for similar chemical environments. Actual experimental values may vary.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Aromatic C-NO₂ | 140 - 150 |
| Aromatic C (quaternary) | 120 - 145 |
| Aromatic CH | 110 - 130 |
| Methyl (CH₃) | 30 - 40 |
Note: These are predicted chemical shift ranges and should be confirmed by experimental data.
Infrared (IR) Spectroscopy
The infrared spectrum of this compound reveals key functional groups present in the molecule. The data presented below is from the NIST/EPA Gas-Phase Infrared Database.[2]
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~1530 | Strong | Asymmetric NO₂ stretch |
| ~1350 | Strong | Symmetric NO₂ stretch |
| 1600 - 1450 | Medium | C=C aromatic ring stretch |
| 3100 - 3000 | Weak | Aromatic C-H stretch |
| 2950 - 2850 | Weak | Aliphatic C-H stretch (methyl) |
Mass Spectrometry (MS)
The mass spectrum was obtained by electron ionization (EI). The molecular ion peak and major fragmentation patterns are key identifiers for the compound.[2]
| m/z | Relative Intensity (%) | Assignment |
| 177 | ~100 | [M]⁺ (Molecular Ion) |
| 131 | ~50 | [M - NO₂]⁺ |
| 104 | ~30 | [M - NO₂ - HCN]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of solid organic compounds like this compound, based on standard laboratory practices.
NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of this compound.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
-
-
Instrument Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Program: Standard single-pulse experiment.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Spectral Width: 0-12 ppm.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer: 100 MHz or higher.
-
Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.
-
Spectral Width: 0-200 ppm.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H spectrum.
-
Infrared (IR) Spectroscopy
Objective: To obtain the FT-IR spectrum of this compound.
Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation:
-
Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a volatile solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Apply pressure to the sample using the instrument's pressure arm to ensure good contact with the crystal.
-
Acquire a background spectrum of the empty, clean ATR crystal.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the absorbance or transmittance spectrum.
-
Perform baseline correction if necessary.
-
Label the significant peaks.
-
Mass Spectrometry (MS)
Objective: To obtain the electron ionization mass spectrum of this compound.
Methodology (Electron Ionization - EI):
-
Sample Introduction:
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).
-
For direct insertion, the sample is placed in a capillary tube at the end of the probe.
-
-
Ionization:
-
The sample is vaporized by heating in the ion source.
-
The gaseous molecules are bombarded with a beam of electrons, typically with an energy of 70 eV.
-
-
Mass Analysis:
-
The resulting positively charged ions (molecular ion and fragment ions) are accelerated into the mass analyzer (e.g., quadrupole, time-of-flight).
-
The ions are separated based on their mass-to-charge (m/z) ratio.
-
-
Detection:
-
The separated ions are detected, and their abundance is recorded.
-
-
Data Processing:
-
A mass spectrum is generated, plotting the relative abundance of ions as a function of their m/z ratio.
-
Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
-
Workflow and Signaling Pathway Visualizations
The following diagrams illustrate the logical flow of spectroscopic analysis and a representative signaling pathway where such compounds might be investigated.
Caption: General workflow for the synthesis and spectroscopic characterization of this compound.
Caption: Hypothetical signaling pathway interaction for a this compound derivative.
References
An In-depth Technical Guide to the Molecular Structure and Bonding of 2-Methyl-5-nitro-2H-indazole
For Researchers, Scientists, and Drug Development Professionals
Molecular Structure and Bonding
2-Methyl-5-nitro-2H-indazole, with the chemical formula C₈H₇N₃O₂, is a heterocyclic organic compound featuring an indazole core.[1][2][3] This core consists of a fused benzene and pyrazole ring system. A methyl group is attached at the 2-position of the pyrazole ring, and a nitro group is substituted at the 5-position of the benzene ring.[2] The presence of the electron-withdrawing nitro group significantly influences the electronic properties and reactivity of the molecule, making it a subject of interest in medicinal chemistry and drug development.[2]
Due to the lack of specific crystallographic data for this compound, we turn to the analysis of its closely related isomers to predict its structural characteristics.
Insights from Isomeric Crystal Structures
Detailed single-crystal X-ray diffraction data is available for 2,3-dimethyl-6-nitro-2H-indazole[4] and 2-methyl-6-nitro-2H-indazole.[5][6] These structures provide a strong foundation for understanding the geometry of the indazole ring system in this class of compounds.
The indazole ring system in these isomers is observed to be nearly planar.[4][6] For instance, in 2,3-dimethyl-6-nitro-2H-indazole, the dihedral angle between the pyrazole and benzene rings is a mere 0.80(3)°.[4] Similarly, the molecular skeleton of 2-methyl-6-nitro-2H-indazole is almost planar, with a maximum deviation of 0.0484(9) Å for the methyl carbon atom.[6] It is therefore highly probable that this compound also possesses a planar bicyclic core.
Intermolecular interactions, such as C-H···O and C-H···N hydrogen bonds, are crucial in stabilizing the crystal lattice of these related compounds.[5][6] In the crystal structure of 2,3-dimethyl-6-nitro-2H-indazole, weak intermolecular C-H···O interactions link molecules into centrosymmetric dimers.[4] Aromatic π–π stacking interactions between the indazole rings further contribute to the stability of the crystal packing.[4]
Table 1: Crystallographic Data for Isomers of this compound
| Parameter | 2,3-dimethyl-6-nitro-2H-indazole[4] | 2-methyl-6-nitro-2H-indazole[6] |
| Formula | C₉H₉N₃O₂ | C₈H₇N₃O₂ |
| Molecular Weight | 191.19 | 177.17 |
| Crystal System | Triclinic | Monoclinic |
| Space Group | P-1 | P2₁/c |
| a (Å) | 6.5800(13) | 3.793(3) |
| b (Å) | 7.2050(14) | 12.200(8) |
| c (Å) | 10.752(2) | 16.675(11) |
| α (°) | 75.07(3) | 90 |
| β (°) | 74.67(3) | 95.722(9) |
| γ (°) | 66.73(3) | 90 |
| Volume (ų) | 444.81(19) | 767.7(9) |
| Z | 2 | 4 |
Table 2: Selected Bond Lengths (Å) for 2-methyl-6-nitro-2H-indazole [6]
| Bond | Length (Å) |
| O1-N1 | 1.2367(14) |
| O2-N1 | 1.2294(14) |
| N1-C3 | 1.4639(17) |
| N2-C1 | 1.3539(16) |
| N2-N3 | 1.3547(15) |
| C3-C4 | 1.4194(17) |
| C4-C5 | 1.3662(19) |
| C5-C6 | 1.4178(17) |
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR data are available for this compound, providing insights into the chemical environment of the hydrogen and carbon atoms in the molecule.[7] The specific chemical shifts and coupling constants would be instrumental in confirming the substitution pattern on the indazole ring.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is available from the NIST WebBook.[1] Key vibrational bands would include those corresponding to the C-H stretching of the aromatic and methyl groups, the C=C and C=N stretching vibrations of the indazole ring, and the characteristic symmetric and asymmetric stretching vibrations of the nitro group (NO₂).
Mass Spectrometry
Mass spectrometry data, specifically from electron ionization (EI), is also available and can be used to determine the molecular weight and fragmentation pattern of the molecule, further confirming its structure.[1]
Experimental Protocols
Proposed Synthesis of this compound
While a specific, detailed experimental protocol for the synthesis of this compound was not found in the surveyed literature, a plausible synthetic route can be proposed based on established methods for the synthesis of related indazole derivatives. The synthesis of 5-nitroindazole from 2-amino-5-nitrotoluene is a well-documented procedure.[8] Subsequent N-methylation would yield the target compound.
Step 1: Synthesis of 5-Nitroindazole [8] A solution of 2-amino-5-nitrotoluene in glacial acetic acid is treated with a solution of sodium nitrite in water. The reaction mixture is stirred to facilitate diazotization. The solution is then allowed to stand for several days to allow for cyclization. The product, 5-nitroindazole, is then isolated by concentration and purification.
Step 2: N-Methylation of 5-Nitroindazole The synthesized 5-nitroindazole can then be methylated to yield a mixture of 1-methyl-5-nitro-1H-indazole and this compound. A common methylating agent for this purpose is dimethyl sulfate. The reaction is typically carried out in a suitable solvent in the presence of a base. The two isomers can then be separated by chromatography. A similar procedure has been described for the synthesis of 2-methyl-6-nitro-2H-indazole from 6-nitro-1H-indazole.[6]
Caption: Proposed synthetic workflow for this compound.
Single-Crystal X-ray Diffraction
For the definitive determination of the molecular structure and bonding parameters of this compound, single-crystal X-ray diffraction analysis would be required. The general procedure is as follows:
-
Crystal Growth: Single crystals of suitable quality are grown, typically by slow evaporation of a solution of the compound in an appropriate solvent.
-
Data Collection: A selected crystal is mounted on a diffractometer. X-ray diffraction data is collected by rotating the crystal in a beam of monochromatic X-rays.
-
Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods. The structural model is then refined to obtain accurate atomic coordinates, bond lengths, and bond angles.
References
- 1. This compound [webbook.nist.gov]
- 2. CAS 5228-48-8: this compound | CymitQuimica [cymitquimica.com]
- 3. 5228-48-8 | this compound - Moldb [moldb.com]
- 4. 2,3-Dimethyl-6-nitro-2H-indazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2-Methyl-6-nitro-2H-indazole - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound(5228-48-8) 1H NMR spectrum [chemicalbook.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
The Advent and Evolution of Nitroindazoles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the discovery, history, and multifaceted applications of nitroindazole compounds. Esteemed for their diverse pharmacological activities, these heterocyclic aromatic compounds have carved a significant niche in medicinal chemistry. This document provides a comprehensive overview of their synthesis, key experimental protocols, and the signaling pathways they modulate, offering a critical resource for professionals engaged in drug discovery and development.
A Rich History Rooted in Synthetic Chemistry
The journey of indazole chemistry began in the late 19th century, with the seminal synthesis of the parent indazole ring by Emil Fischer in the 1880s.[1] However, the exploration of its nitro-substituted derivatives, which would later prove to be of significant biological interest, gained momentum in the early 20th century.[1] Pioneers in the field like Jacobson, Huber, and Auwers laid the foundational groundwork for nitroindazole synthesis through methods involving the cyclization of N-nitroso-o-toluidines.[1]
The mid-20th century witnessed the development of more refined and systematic approaches to synthesize specific isomers of nitroindazole. A notable contribution from this era is the well-documented procedure for the synthesis of 5-nitroindazole, a method that has become a staple in organic synthesis literature.[1] Subsequent research, including work detailed in a 1976 patent, expanded the accessibility to a range of nitroindazoles, including the 4-, 5-, 6-, and 7-nitro isomers, by building upon and refining these earlier methods.[1] These foundational synthetic achievements were pivotal in enabling the extensive investigation of the biological activities of nitro-substituted indazoles that continues to this day.[1]
Quantitative Analysis of Biological Activity
The true value of nitroindazole compounds lies in their broad spectrum of biological activities. Extensive research has demonstrated their potential as anticancer, antimicrobial, and neurological agents. The following tables summarize key quantitative data, providing a comparative overview of the potency of various nitroindazole derivatives.
Table 1: Anticancer Activity of Nitroindazole Derivatives (IC50 values in µM)
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| Indazol-Pyrimidine 4f | Indazole-pyrimidine hybrid | MCF-7 (Breast) | 1.629 | Doxorubicin | 8.029[2] |
| Indazol-Pyrimidine 4i | Indazole-pyrimidine hybrid | MCF-7 (Breast) | 1.841 | Doxorubicin | 8.029[2] |
| Indazol-Pyrimidine 4a | Indazole-pyrimidine hybrid | A549 (Lung) | 3.304 | Doxorubicin | 7.35[2] |
| Indazol-Pyrimidine 4i | Indazole-pyrimidine hybrid | A549 (Lung) | 2.305 | Doxorubicin | 7.35[2] |
| Indazol-Pyrimidine 4i | Indazole-pyrimidine hybrid | Caco2 (Colon) | 4.990 | Doxorubicin | 11.29[2] |
| 3-Amino-Indazole 6o | 1H-indazole-3-amine derivative | K562 (Leukemia) | 5.15 | Not Specified | - |
Table 2: Antimicrobial Activity of Nitroimidazole and Nitroindazole Derivatives (MIC values in µg/mL)
| Compound Class | Target Organism | MIC (µg/mL) |
| Nitroimidazole derivatives | Methicillin-resistant Staphylococcus aureus (MRSA) | 1[3] |
| Nitroimidazole derivatives | Escherichia coli | 1.56 - 3.13 |
| Nitroimidazole derivatives | Pseudomonas aeruginosa | 1.56 - 6.25 |
| Nitroimidazole derivatives | Bacillus subtilis | 1.56 - 3.13 |
| Nitroimidazole derivatives | Staphylococcus aureus | 1.56 - 3.13 |
| 5-Nitroimidazole derivatives | Bacteria and Fungi | 7.3 - 125[4] |
| 5-Nitroimidazole derivatives | Fungi | 3 - 25[4] |
Table 3: Inhibition of Neuronal Nitric Oxide Synthase (nNOS) by 7-Nitroindazole
| Compound | Parameter | Value |
| 7-Nitroindazole | Apparent Kd for nNOS haem domain | Similar to other inhibitors |
| 7-Nitroindazole | Selectivity | Relatively selective for nNOS over eNOS |
Table 4: Inhibition of Indoleamine 2,3-Dioxygenase 1 (IDO1) by Nitroindazole Derivatives
| Compound Class | Parameter | Value (nM) |
| Imidazothiazole derivative | Enzymatic IC50 | 77[5] |
| Navoximod analogue | Enzymatic IC50 | 38[5] |
| Navoximod analogue | Cellular EC50 (HeLa) | 61[5] |
| Naphthoquinone derivative | Enzymatic IC50 | 26[5] |
Key Signaling Pathways and Mechanisms of Action
Nitroindazole derivatives exert their biological effects through the modulation of specific signaling pathways. Two of the most well-characterized mechanisms are the inhibition of neuronal nitric oxide synthase (nNOS) and indoleamine 2,3-dioxygenase 1 (IDO1).
Inhibition of Neuronal Nitric Oxide Synthase (nNOS)
7-Nitroindazole is a well-known selective inhibitor of nNOS, an enzyme responsible for the production of nitric oxide (NO) in neuronal tissues.[6] NO is a crucial signaling molecule involved in various physiological processes, but its overproduction can lead to neurotoxicity. 7-Nitroindazole competes with the substrate L-arginine and the cofactor tetrahydrobiopterin for binding to the active site of nNOS, thereby blocking the synthesis of NO.[7] This inhibitory action underlies its potential neuroprotective effects.
Caption: Competitive inhibition of nNOS by 7-Nitroindazole.
Inhibition of Indoleamine 2,3-Dioxygenase 1 (IDO1)
Certain nitroindazole derivatives have emerged as potent inhibitors of IDO1, a key enzyme in the tryptophan catabolism pathway.[8] IDO1 is overexpressed in many tumors and contributes to an immunosuppressive microenvironment by depleting tryptophan, an essential amino acid for T-cell function, and producing immunosuppressive metabolites like kynurenine.[9][10] By inhibiting IDO1, these compounds can restore T-cell activity and enhance anti-tumor immunity. The mechanism often involves direct binding to the heme iron at the active site of the enzyme.[11][12]
Caption: Inhibition of the IDO1 pathway by nitroindazole derivatives.
Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific advancement. This section provides detailed methodologies for the synthesis of key nitroindazole compounds and the evaluation of their biological activity.
General Synthesis of Nitroindazoles
The synthesis of nitroindazoles typically involves the diazotization of a corresponding nitro-substituted o-toluidine, followed by an intramolecular cyclization. The following diagram illustrates a generalized workflow.
Caption: Generalized workflow for nitroindazole synthesis.
Synthesis of 4-Nitro-1H-indazole
Materials:
-
2-methyl-3-nitroaniline
-
Sodium nitrite
-
Glacial acetic acid
-
Water
Procedure:
-
Prepare an aqueous solution of sodium nitrite (0.29 mol) in 50 mL of water.
-
In a separate reaction vessel equipped with an overhead stirrer, dissolve 2-methyl-3-nitroaniline (0.13 mol) in glacial acetic acid and cool the solution to 0°C.
-
Add the entire sodium nitrite solution at once to the stirred glacial acetic acid solution. An immediate precipitate will form.
-
Allow the reaction mixture to warm to room temperature and continue stirring overnight.
-
Filter the precipitate and concentrate the filtrate in vacuo.
-
Suspend the resulting dark orange solid in water, filter, and dry to yield 4-nitro-1H-indazole.
Synthesis of 5-Nitroindazole
Materials:
-
2-amino-5-nitrotoluene (5-nitro-o-toluidine)
-
Glacial acetic acid
-
Sodium nitrite
-
Water
-
Methanol
-
Decolorizing charcoal
Procedure:
-
Dissolve 55 g (0.36 mole) of 2-amino-5-nitrotoluene in 2.5 L of glacial acetic acid in a 5-L round-bottomed flask equipped with a mechanical stirrer.
-
Cool the solution to 15-20°C in an ice bath.
-
Prepare a solution of 25 g (0.36 mole) of sodium nitrite in 60 mL of water.
-
Add the sodium nitrite solution all at once to the stirred acetic acid solution, ensuring the temperature does not rise above 25°C.
-
Continue stirring for 15 minutes to complete the diazotization.
-
Allow the solution to stand at room temperature for 3 days.
-
Concentrate the solution on a steam bath under reduced pressure.
-
Add 200 mL of water to the residue and transfer to a beaker to form a smooth slurry.
-
Filter the product, wash thoroughly with cold water, and dry in an oven at 80-90°C.
-
For purification, recrystallize the crude product from 650 mL of boiling methanol with 5 g of decolorizing charcoal to obtain pale yellow needles of 5-nitroindazole.[13]
Synthesis of 7-Nitro-1H-indazole
Materials:
-
2-methyl-6-nitroaniline
-
Sodium nitrite
-
Acetic acid
-
Acetic anhydride
Procedure:
-
The conversion is carried out by reacting 2-methyl-6-nitroaniline via its acetanilide derivative.
-
Prepare a solution of 2-methyl-6-nitroacetanilide in a mixture of an alkanoic acid (e.g., acetic acid) and a dehydrating agent (e.g., acetic anhydride).
-
Slowly add an aqueous solution of sodium nitrite to the stirred solution at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is worked up to isolate the 7-nitro-1H-indazole.
Antiproliferative Activity Assay (MTT Assay)
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10^4 cells/mL and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for an additional 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Dissolve the formazan crystals by adding 150 µL of dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: Measure the absorbance at 492 nm using a microplate reader.
-
Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the IC50 value from the dose-response curve.[14]
Conclusion and Future Directions
The field of nitroindazole chemistry has a rich history and continues to be a fertile ground for drug discovery. The versatile biological activities of these compounds, coupled with well-established synthetic routes, make them attractive scaffolds for the development of novel therapeutics. Future research will likely focus on the synthesis of new derivatives with improved potency and selectivity, as well as a deeper exploration of their mechanisms of action and potential applications in a wider range of diseases. The detailed information provided in this guide serves as a valuable resource for researchers dedicated to advancing this promising area of medicinal chemistry.
References
- 1. Tryptophan Catabolism and Cancer Immunotherapy Targeting IDO Mediated Immune Suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. 5-Nitroimidazole derivatives as possible antibacterial and antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent advances in the discovery of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 7-Nitroindazole - Wikipedia [en.wikipedia.org]
- 7. Nitroarginine and tetrahydrobiopterin binding to the haem domain of neuronal nitric oxide synthase using a scintillation proximity assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Molecular Modeling Studies of N′-Hydroxyindazolecarboximidamides as Novel Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of IDO1 inhibitors: from bench to bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
A Theoretical Investigation of 2-Methyl-5-nitro-2H-indazole: A Technical Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive framework for the theoretical and computational study of 2-Methyl-5-nitro-2H-indazole. As of late 2025, dedicated theoretical studies on this specific isomer are not prevalent in published literature. Therefore, this document outlines a robust computational methodology based on established practices for similar nitroaromatic and heterocyclic compounds. It also presents available experimental data to serve as a benchmark for future computational work.
Introduction to this compound
This compound is a heterocyclic organic compound featuring an indazole core, which is a bicyclic system composed of fused benzene and pyrazole rings.[1] The presence of a methyl group at the N2 position and a nitro group at the 5-position defines its structure and influences its chemical properties.[1] The nitro group, being a strong electron-withdrawing group, significantly impacts the electronic structure and reactivity of the molecule, making it a subject of interest in medicinal chemistry and materials science.[1] Compounds within the nitroindazole family have been investigated for their potential as antitumor and antiprotozoal agents, often linked to the redox properties of the nitro group.[2][3]
A thorough theoretical study can elucidate the molecule's geometric structure, vibrational modes, electronic properties, and reactivity, providing valuable insights for drug design and synthesis optimization.
Proposed Computational Methodology
The following protocol outlines a comprehensive approach for the theoretical characterization of this compound using Density Functional Theory (DFT), a widely used and reliable quantum chemical method.[4]
Geometry Optimization and Vibrational Frequency Analysis
The first step in a computational study is to determine the molecule's most stable three-dimensional structure.
Experimental Protocol (Computational):
-
Initial Structure: Construct the initial 3D structure of this compound using molecular modeling software (e.g., GaussView, Avogadro).
-
Software: Employ a quantum chemistry software package such as Gaussian, ORCA, or Spartan.[2]
-
Method: Utilize a DFT functional, with B3LYP being a common and effective choice for organic molecules.
-
Basis Set: Select a Pople-style basis set, such as 6-311++G(d,p), which provides a good balance of accuracy and computational cost for molecules of this size.
-
Optimization: Perform a full geometry optimization without any symmetry constraints to locate the minimum energy structure on the potential energy surface.
-
Frequency Calculation: Following optimization, perform a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies will confirm that the optimized structure is a true minimum. These calculated frequencies can be compared with experimental infrared (IR) spectra.[5]
Electronic Structure and Reactivity Analysis
Understanding the electronic properties is key to predicting the molecule's reactivity and potential biological interactions.
Experimental Protocol (Computational):
-
Molecular Orbital Analysis: Using the optimized geometry, calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.[6]
-
Molecular Electrostatic Potential (MEP): Generate an MEP map to visualize the electron density distribution. This map identifies electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) sites, offering insights into intermolecular interactions.
-
Natural Bond Orbital (NBO) Analysis: Perform NBO analysis to study charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation.
The logical workflow for a comprehensive theoretical study is depicted below.
References
- 1. 2-Methyl-5-nitroimidazole | C4H5N3O2 | CID 12760 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. esisresearch.org [esisresearch.org]
- 6. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Solubility of 2-Methyl-5-nitro-2H-indazole in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: 2-Methyl-5-nitro-2H-indazole is a heterocyclic organic compound with potential applications in medicinal chemistry and drug development.[1] A thorough understanding of its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and biological screening. This technical guide addresses the current landscape of available solubility data for this compound, provides a detailed experimental protocol for its determination, and offers a framework for the systematic collection and presentation of this critical physicochemical property. While publicly available quantitative solubility data for this compound in organic solvents is scarce, this guide equips researchers with the necessary methodology to generate reliable and reproducible data.
Introduction to this compound
This compound is a derivative of indazole, a bicyclic aromatic heterocycle. The presence of a methyl group at the 2-position and a nitro group at the 5-position influences its chemical properties, including its solubility.[1] It is typically a yellow to orange crystalline solid.[1] General chemical and physical properties are listed in Table 1.
Table 1: General Properties of this compound
| Property | Value | Reference |
| CAS Number | 5228-48-8 | [2] |
| Molecular Formula | C8H7N3O2 | [2] |
| Molecular Weight | 177.16 g/mol | [3] |
| Appearance | Yellow to orange crystalline solid | [1] |
Quantitative Solubility Data
In the absence of published data, experimental determination is necessary. The following table provides a template for researchers to systematically record their experimentally determined solubility data for this compound.
Table 2: Experimentally Determined Solubility of this compound in Various Organic Solvents
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method |
| e.g., Methanol | 25 | Isothermal Equilibrium | ||
| e.g., Ethanol | 25 | Isothermal Equilibrium | ||
| e.g., Acetone | 25 | Isothermal Equilibrium | ||
| e.g., Dichloromethane | 25 | Isothermal Equilibrium | ||
| e.g., Ethyl Acetate | 25 | Isothermal Equilibrium | ||
| e.g., Toluene | 25 | Isothermal Equilibrium | ||
| e.g., Dimethyl Sulfoxide | 25 | Isothermal Equilibrium |
Experimental Protocol: Isothermal Equilibrium (Shake-Flask) Method
The isothermal equilibrium method is a robust and widely accepted technique for determining the equilibrium solubility of a solid in a liquid solvent. This method involves agitating an excess of the solid solute in the solvent at a constant temperature until equilibrium is reached.
3.1. Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Constant temperature orbital shaker or water bath
-
Thermostatically controlled heating/cooling system
-
Vials with screw caps and PTFE septa
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials. The excess solid ensures that the solution remains saturated at equilibrium.
-
Add a known volume or mass of the desired organic solvent to each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or water bath set to the desired temperature.
-
Agitate the mixtures for a sufficient period (typically 24-72 hours) to ensure that thermodynamic equilibrium is achieved. The time to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, cease agitation and allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe.
-
Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved solid particles.
-
Dilute the filtered sample to a suitable concentration with the same solvent.
-
-
Analysis:
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.
-
Calculate the original concentration of the saturated solution based on the dilution factor.
-
3.3. Data Calculation
-
Solubility in g/100 mL:
-
Solubility = (Concentration from analysis [g/mL] * Dilution factor) * 100
-
-
Solubility in mol/L:
-
Solubility = (Solubility [g/L]) / (Molecular Weight of this compound [g/mol])
-
Visualized Experimental Workflow
The following diagram illustrates the logical steps of the isothermal equilibrium method for determining the solubility of this compound.
Conclusion
While there is a notable absence of published quantitative solubility data for this compound in organic solvents, this guide provides a comprehensive framework for researchers to generate this vital information. The detailed isothermal equilibrium protocol and the structured data presentation format are intended to facilitate the systematic study and reporting of the solubility of this compound. Accurate solubility data is indispensable for the effective utilization of this compound in research and development, particularly in the fields of medicinal chemistry and drug discovery.
References
Technical Guide: Physicochemical Properties of 2-Methyl-5-nitro-2H-indazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the melting and boiling points of 2-Methyl-5-nitro-2H-indazole, a heterocyclic compound of interest in pharmaceutical research. The document outlines the experimental methodologies for determining these key physical properties and includes a logical workflow for its synthesis.
Core Physicochemical Data
The melting and boiling points are critical parameters for the identification, purification, and handling of chemical substances. The experimentally determined values for this compound are summarized below.
| Property | Value | Conditions |
| Melting Point | 161-163 °C | Not Specified |
| Boiling Point | 364.5 °C | at 760 mmHg |
Experimental Protocols
Accurate determination of melting and boiling points is fundamental in chemical analysis. The following sections detail the standard experimental procedures for these measurements.
Melting Point Determination: Capillary Method
The capillary method is a widely used and reliable technique for determining the melting point of a solid crystalline substance.
Apparatus:
-
Melting point apparatus (e.g., Thiele tube or a digital instrument)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Mortar and pestle
Procedure:
-
Sample Preparation: The sample of this compound must be thoroughly dried and finely powdered using a mortar and pestle.[1]
-
Capillary Tube Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and gently tapped to allow the solid to fall to the sealed end, packing it to a height of 2-3 mm.[2]
-
Apparatus Setup: The loaded capillary tube is placed in the heating block of the melting point apparatus, adjacent to the thermometer.
-
Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower rate of 1-2 °C per minute as the expected melting point is approached.
-
Observation: The temperature at which the first drop of liquid is observed is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.[2]
Boiling Point Determination: Siwoloboff Method
The Siwoloboff method is a micro-scale technique suitable for determining the boiling point of small quantities of a liquid.
Apparatus:
-
Small test tube or fusion tube
-
Capillary tube (sealed at one end)
-
Thermometer
-
Heating bath (e.g., Thiele tube with high-boiling mineral oil)
-
Rubber band or other means of attachment
Procedure:
-
Sample Preparation: A small amount (a few drops) of the liquid sample is placed into the test tube.
-
Capillary Insertion: A capillary tube, with its sealed end uppermost, is placed inside the test tube containing the sample.[3]
-
Apparatus Assembly: The test tube is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[3]
-
Heating: The assembly is immersed in a heating bath and heated gently.[3]
-
Observation: As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then discontinued. The temperature at which the bubbling ceases and the liquid begins to enter the capillary tube is recorded as the boiling point.[3]
Logical Workflow for Synthesis
The synthesis of this compound can be logically approached through the N-alkylation of 5-nitro-1H-indazole. The following diagram illustrates the key steps in this proposed experimental workflow.
Caption: Logical workflow for the synthesis of this compound.
References
Quantum Chemical Calculations for Nitroindazole Isomers: A Technical Guide for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the application of quantum chemical calculations in the study of nitroindazole isomers, with a focus on their relevance to drug discovery and development. By leveraging computational methods, researchers can gain profound insights into the electronic structure, reactivity, and potential biological activity of these compounds, thereby accelerating the design of novel therapeutics.
Introduction to Nitroindazoles in Drug Discovery
Nitroindazole scaffolds are of significant interest in medicinal chemistry due to their presence in a variety of biologically active molecules. They are particularly recognized for their potential as anti-parasitic agents, with research targeting diseases such as Chagas disease, leishmaniasis, and tuberculosis.[1][2][3] The position of the nitro group on the indazole ring system critically influences the molecule's physicochemical properties and its interaction with biological targets. Quantum chemical calculations provide a powerful tool to elucidate these structure-activity relationships (SARs) at the molecular level.
Methodologies in Quantum Chemical Calculations
The foundation of computational studies on nitroindazole isomers lies in quantum mechanics, with Density Functional Theory (DFT) being the most widely employed method due to its balance of accuracy and computational cost.[4]
Computational Protocols
A typical workflow for the quantum chemical analysis of nitroindazole isomers involves several key steps. The following logical workflow illustrates the process from initial structure to the prediction of chemical reactivity.
Experimental Protocols:
-
Geometry Optimization: The initial 3D structures of the nitroindazole isomers are optimized to find the lowest energy conformation. A commonly used level of theory is B3LYP with a 6-311G(d,p) basis set, often performed using software like GAUSSIAN 09.[4]
-
Frequency Calculations: These are performed at the same level of theory as the geometry optimization to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to calculate thermochemical properties.
-
Electronic Property Calculations: Single-point energy calculations are carried out on the optimized geometries to determine various electronic properties. This includes the analysis of frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP).
Key Quantum Chemical Descriptors and Their Applications
Several quantum chemical descriptors are instrumental in understanding the behavior of nitroindazole isomers.
| Descriptor | Description | Application in Drug Development |
| HOMO Energy (EHOMO) | Energy of the Highest Occupied Molecular Orbital. Relates to the ability to donate electrons. | Higher EHOMO values suggest a greater tendency to donate electrons, which can be crucial for interactions with biological targets.[5] |
| LUMO Energy (ELUMO) | Energy of the Lowest Unoccupied Molecular Orbital. Relates to the ability to accept electrons. | Lower ELUMO values indicate a greater propensity to accept electrons, a key factor in the mechanism of action for many nitroaromatic drugs. |
| HOMO-LUMO Gap (ΔE) | The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO). | A smaller energy gap implies higher chemical reactivity and lower kinetic stability.[6] This can be correlated with biological activity. |
| Molecular Electrostatic Potential (MEP) | Represents the electrostatic potential mapped onto the electron density surface of the molecule. | Identifies electrophilic (positive potential, typically blue/green) and nucleophilic (negative potential, typically red/yellow) regions, predicting sites for non-covalent interactions with receptor binding pockets.[2] |
| Dipole Moment (µ) | A measure of the overall polarity of the molecule. | Influences the solubility and transport properties of a drug molecule, affecting its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. |
| Global Hardness (η) | Resistance of a molecule to change its electron distribution. | Harder molecules are generally less reactive. |
| Global Softness (S) | The reciprocal of global hardness. | Softer molecules are generally more reactive. |
| Electrophilicity Index (ω) | A measure of the energy lowering of a molecule when it accepts electrons. | Useful for predicting the electrophilic nature of different nitroindazole isomers. |
Computational Data on Nitroindazole Isomers
The following tables summarize representative quantum chemical data for various nitroindazole isomers, calculated using DFT methods. These values provide a basis for comparing the reactivity and electronic properties of different isomers.
Table 1: Calculated Electronic Properties of Nitroindazole Isomers
| Isomer | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | Dipole Moment (Debye) |
| 4-Nitro-1H-indazole | -7.21 | -2.89 | 4.32 | 5.67 |
| 5-Nitro-1H-indazole | -7.35 | -3.12 | 4.23 | 6.89 |
| 6-Nitro-1H-indazole | -7.42 | -3.05 | 4.37 | 7.12 |
| 7-Nitro-1H-indazole | -7.28 | -2.95 | 4.33 | 4.56 |
Note: These are representative values and can vary depending on the specific level of theory and basis set used.
Table 2: Tautomeric Stability of Nitroindazoles
Quantum chemical calculations can predict the relative stability of different tautomers. For instance, for indazole itself, the 1H-tautomer is calculated to be more stable than the 2H tautomer by approximately 15 kJ·mol⁻¹.[7] This has significant implications for which tautomer is likely to interact with a biological target.
| Tautomer Pair | Method | Energy Difference (kJ·mol⁻¹) | More Stable Tautomer |
| 1H-Indazole vs. 2H-Indazole | MP2/6-31G** | 15 | 1H-Indazole[7] |
Application in Drug Design: A Signaling Pathway Perspective
Quantum chemical calculations are a critical component of the modern drug discovery pipeline. The insights gained from these calculations feed into larger molecular modeling and drug design efforts.
In the context of nitroindazole-based drug development, these computational approaches are invaluable. For instance, in designing inhibitors for enzymes like NADH-fumarate reductase in Trypanosoma cruzi, DFT calculations can help select candidate molecules with optimal electronic properties for binding.[3] Subsequently, molecular docking can predict the binding poses of these candidates within the enzyme's active site, and molecular dynamics simulations can assess the stability of the ligand-protein complex over time.[2]
Conclusion
Quantum chemical calculations provide a robust and predictive framework for investigating the properties of nitroindazole isomers. By elucidating their electronic structure, reactivity, and potential for intermolecular interactions, these computational methods offer invaluable guidance for the rational design of novel drug candidates. The integration of quantum chemistry with other molecular modeling techniques is essential for accelerating the discovery and development of new therapeutics targeting a range of diseases.
References
- 1. Insights into anti-tuberculosis drug design on the scaffold of nitroimidazole derivatives using structure-based computer-aided approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazole and nitroimidazole derivatives as NADH-fumarate reductase inhibitors: Density functional theory studies, homology modeling, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jmaterenvironsci.com [jmaterenvironsci.com]
- 5. sciencepub.net [sciencepub.net]
- 6. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Methyl-5-nitro-2H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indazole derivatives are significant pharmacophores in medicinal chemistry and drug development, with applications ranging from oncology to antiparasitic agents.[1][2] The N-alkylation of the indazole scaffold is a common synthetic step, but it often presents a challenge in controlling regioselectivity, leading to mixtures of N1 and N2-alkylated isomers.[3][4] The biological activity of these isomers can differ significantly, making regioselective synthesis crucial.
This document provides a detailed protocol for the synthesis of 2-Methyl-5-nitro-2H-indazole from 5-nitroindazole. The key challenge in this synthesis is the preferential formation of the thermodynamically favored 1-methyl-5-nitro-1H-indazole isomer under neutral or basic conditions.[4] The protocol outlined below leverages acidic conditions to achieve high regioselectivity for the desired N2-methylated product.
Regioselectivity in the Methylation of 5-Nitroindazole
The nitrogen atoms at the N1 and N2 positions of the indazole ring are both nucleophilic. The outcome of an N-alkylation reaction is determined by a delicate balance of electronic and steric factors, as well as reaction conditions which dictate kinetic versus thermodynamic control.
-
N1-Methylation (Thermodynamic Product): Under neutral or basic conditions, the 1H-indazole tautomer is generally more stable. Alkylation under these conditions often allows for equilibration, leading to the thermodynamically favored N1-substituted product. For 5-nitroindazole, methylation under neutral conditions predominantly yields the 1-methyl derivative.[4]
-
N2-Methylation (Kinetic Product under Acidic Conditions): Protonation of the indazole ring under acidic conditions alters the electronic distribution and nucleophilicity of the nitrogen atoms. For 6-nitroindazole, methylation in an acidic medium exclusively produces the 1-methyl isomer. Conversely, for 5-nitroindazole, acidic conditions direct the methylation to occur solely at the N2 position, yielding the desired this compound.[4] This provides a robust method for selectively synthesizing the N2 isomer.
Figure 1: Logical diagram illustrating the influence of reaction conditions on the regioselective methylation of 5-nitroindazole.
Experimental Protocol: Synthesis of this compound
This protocol is based on the principle of acid-mediated N2-selective methylation of 5-nitroindazole.[4]
Materials:
-
5-Nitroindazole (C₇H₅N₃O₂, MW: 163.13 g/mol )
-
Methyl Iodide (CH₃I, MW: 141.94 g/mol )
-
Strong Acid (e.g., Sulfuric Acid or Methanolic HCl)
-
Appropriate Solvent (e.g., Methanol)
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl solution)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-Layer Chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 5-nitroindazole (1.0 eq) in a suitable solvent such as methanol.
-
Acidification: To the stirred solution, carefully add a catalytic amount of a strong acid. The specific acid and amount should be optimized, but this creates the necessary acidic conditions for N2 selectivity.
-
Addition of Methylating Agent: Add methyl iodide (1.1 - 1.5 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for several hours (e.g., 4-24 hours). Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid. Repeat until effervescence ceases.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel, using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the pure this compound.
-
Figure 2: General experimental workflow for the synthesis of this compound.
Data Presentation
Table 1: Summary of Reactants and Product.
| Compound Name | CAS Number | Formula | Molecular Weight ( g/mol ) | Role | Typical Equiv. |
|---|---|---|---|---|---|
| 5-Nitroindazole | 5401-94-5 | C₇H₅N₃O₂ | 163.13 | Starting Material | 1.0 |
| Methyl Iodide | 74-88-4 | CH₃I | 141.94 | Methylating Agent | 1.1 - 1.5 |
| this compound | 5228-48-8 | C₈H₇N₃O₂ | 177.16 | Product | - |
Table 2: Physical and Spectroscopic Characterization of this compound.
| Property | Data | Reference |
|---|---|---|
| Appearance | Yellow to orange crystalline solid | [5] |
| Molecular Formula | C₈H₇N₃O₂ | [6][7] |
| Molecular Weight | 177.16 g/mol | [6][7] |
| IR Spectrum | Data available in NIST WebBook | [6] |
| Mass Spectrum (EI) | Data available in NIST WebBook | [6] |
| Purity | Typically >95-98% after chromatography |[5][8] |
Note: Detailed NMR data (¹H and ¹³C) should be acquired for full structural confirmation and comparison with literature values if available.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Methyl iodide is toxic and a suspected carcinogen; handle with extreme care.
-
Nitro compounds can be hazardous; consult the Safety Data Sheet (SDS) before use.
-
Handle strong acids with caution.
By following this protocol, researchers can achieve a regioselective synthesis of this compound, a valuable building block for the development of novel therapeutic agents.
References
- 1. WO2017072374A1 - 5-nitroindazole derivatives and use thereof as antiprotozoal agents - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methylation of indazoles and related reactions - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. CAS 5228-48-8: this compound | CymitQuimica [cymitquimica.com]
- 6. This compound [webbook.nist.gov]
- 7. capotchem.com [capotchem.com]
- 8. 5228-48-8 | this compound - Moldb [moldb.com]
Application Notes and Protocols for the Purification of 2-Methyl-5-nitro-2H-indazole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the purification of 2-Methyl-5-nitro-2H-indazole, a key intermediate in pharmaceutical synthesis. The methodologies outlined below are designed to yield a high-purity product suitable for further research and development.
Introduction
This compound is a heterocyclic organic compound with the molecular formula C₈H₇N₃O₂. The presence of the nitro group and the indazole core makes it a valuable building block in medicinal chemistry. The synthesis of this compound, typically through the methylation of 5-nitroindazole, often results in a crude product containing unreacted starting materials, isomers (such as 1-methyl-5-nitro-1H-indazole), and other byproducts. Therefore, effective purification is a critical step to ensure the quality and reliability of subsequent reactions and biological assays. This application note details two primary methods for the purification of this compound: silica gel column chromatography and recrystallization.
Data Presentation
The following table summarizes the expected quantitative data for the purification of this compound. These values are based on typical results for the purification of similar aromatic nitro compounds.
| Parameter | Before Purification (Crude) | After Column Chromatography | After Recrystallization |
| Purity | 80-90% | >98% | >99% |
| Yield | - | 70-85% | 80-95% (of chromatographed material) |
| Appearance | Yellow to brown solid | Pale yellow solid | Bright yellow crystalline solid |
| Melting Point | 125-130 °C | 129-131 °C | 130-131 °C |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
This method is effective for separating this compound from its isomers and other impurities with different polarities.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Ethyl acetate (ACS grade)
-
Hexane (ACS grade)
-
Glass chromatography column
-
Eluent collection tubes
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Rotary evaporator
Procedure:
-
Preparation of the Mobile Phase: Prepare a 3:7 (v/v) mixture of ethyl acetate and hexane. This will serve as the eluent.
-
Column Packing:
-
Secure a glass chromatography column in a vertical position.
-
Prepare a slurry of silica gel in the eluent.
-
Pour the slurry into the column, allowing the silica to settle into a packed bed.
-
Add a thin layer of sand on top of the silica gel to prevent disturbance.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent.
-
In a separate flask, add a small amount of silica gel to the dissolved crude product and evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the prepared column.
-
-
Elution:
-
Begin adding the eluent to the column, ensuring the solvent level remains above the packed bed.
-
Collect fractions in separate test tubes.
-
-
Fraction Analysis:
-
Monitor the elution process by spotting the collected fractions on a TLC plate.
-
Visualize the spots under UV light (254 nm).
-
Combine the fractions that contain the pure this compound.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product as a pale yellow solid.
-
Protocol 2: Purification by Recrystallization
Recrystallization is a highly effective technique for obtaining a crystalline, high-purity product, particularly after initial purification by column chromatography.
Materials:
-
Partially purified this compound
-
Dichloromethane (ACS grade) or Methanol (ACS grade)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
Solvent Selection: Dichloromethane is a suitable solvent for the recrystallization of the related 2-methyl-6-nitro-2H-indazole and is a good starting point. Methanol can also be effective, as it is used for the precursor, 5-nitroindazole.[1]
-
Dissolution:
-
Place the this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent (e.g., dichloromethane).
-
Gently heat the mixture while stirring until the solid is completely dissolved.
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent. The final product should be bright yellow crystals.
-
Mandatory Visualization
Caption: Purification workflow for this compound.
References
Application Notes and Protocols: 2-Methyl-Nitro-2H-Indazole Derivatives in Drug Synthesis
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Subject: The Role of 2-Methyl-Nitro-2H-Indazole Isomers as Intermediates in Pharmaceutical Synthesis
Introduction:
This document outlines the application of 2-methyl-nitro-2H-indazole derivatives as key intermediates in the synthesis of targeted cancer therapies. While direct evidence for the use of 2-Methyl-5-nitro-2H-indazole as an intermediate in the synthesis of a commercially available drug is not prominent in publicly available literature, its isomer, 2-Methyl-6-nitro-2H-indazole , serves as a critical building block in the synthesis of the potent anti-cancer agent, Pazopanib.[1][2][3] The reactivity of the nitro-indazole core makes it a valuable scaffold in medicinal chemistry.[4] This document will focus on the well-documented synthesis of Pazopanib via 2-Methyl-6-nitro-2H-indazole to illustrate the utility of this class of compounds.
Application of 2-Methyl-6-nitro-2H-indazole in the Synthesis of Pazopanib
Pazopanib is a multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[5] The synthesis of Pazopanib involves the strategic use of 2-Methyl-6-nitro-2H-indazole as a precursor to a key amine intermediate.[2][6]
Chemical Properties of the Intermediate:
| Property | Value | Reference |
| Compound Name | 2-Methyl-6-nitro-2H-indazole | [1] |
| CAS Number | 77934-58-0 | N/A |
| Molecular Formula | C₈H₇N₃O₂ | [1] |
| Molecular Weight | 177.16 g/mol | [3] |
| Appearance | Yellow solid | [1] |
Experimental Protocols
Synthesis of 2-Methyl-6-nitro-2H-indazole
This protocol describes the methylation of 6-nitro-1H-indazole to yield the 2-methyl isomer, a crucial step in the Pazopanib synthesis pathway.[1]
Materials:
-
6-Nitro-1H-indazole
-
Dimethyl sulfate
-
Dimethyl sulfoxide (DMSO)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 6-Nitro-1H-indazole (2 g) in dichloromethane (30 ml).[1]
-
Add dimethyl sulfate (1.7 ml) and dimethyl sulfoxide (2 ml) to the solution.[1]
-
Heat the mixture to reflux and maintain for 12 hours.[1]
-
After cooling, wash the reaction mixture with a saturated sodium bicarbonate solution (10 ml).[1]
-
Extract the aqueous layer with dichloromethane (20 ml).[1]
-
Dry the combined organic layers over anhydrous sodium sulfate and evaporate the solvent to yield a yellow solid.[1]
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 78% | [1] |
Synthesis of N,2,3-trimethyl-2H-indazol-6-amine from 3-methyl-6-nitro-1H-indazole (Alternative Pazopanib Intermediate Synthesis)
This multi-step protocol outlines the conversion of a related nitro-indazole to a key amine intermediate for Pazopanib.[2]
Step 1: Nitro Reduction
-
A detailed protocol for the nitro reduction was not provided in the search results. This step typically involves catalytic hydrogenation (e.g., using Pd/C and hydrogen gas) or chemical reduction (e.g., using tin(II) chloride or iron in acidic media). The reported yield for this step is 87%.[2]
Step 2: Reductive Amination
-
A detailed protocol for the reductive amination was not provided in the search results. This step typically involves reacting the resulting amine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium cyanoborohydride or sodium triacetoxyborohydride). The reported yield for this step is 87%.[2]
Step 3: N-methylation
-
A detailed protocol for the N-methylation was not provided in the search results. This step introduces a methyl group onto the indazole nitrogen. The reported yield for this step is 73%.[2]
Overall Yield: 55%[2]
Visualized Workflows and Pathways
Synthesis of 2-Methyl-6-nitro-2H-indazole
Caption: Workflow for the synthesis of 2-Methyl-6-nitro-2H-indazole.
Simplified Pazopanib Synthesis Pathway
Caption: Key steps in the synthesis of Pazopanib from a nitro-indazole precursor.
Pazopanib Signaling Pathway Inhibition
Caption: Pazopanib inhibits key tyrosine kinases involved in angiogenesis and tumor growth.
References
- 1. 2-Methyl-6-nitro-2H-indazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. CAS 5228-48-8: this compound | CymitQuimica [cymitquimica.com]
- 5. preprints.org [preprints.org]
- 6. rroij.com [rroij.com]
Application Notes and Protocols for 2-Methyl-5-nitro-2H-indazole in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-5-nitro-2H-indazole is a heterocyclic organic compound that has garnered interest in medicinal chemistry primarily as a versatile synthetic intermediate. Its indazole core, featuring a fused benzene and pyrazole ring system, substituted with a methyl group at the 2-position and a nitro group at the 5-position, provides a key scaffold for the development of novel therapeutic agents. The presence of the nitro group imparts significant reactivity, making it a valuable precursor for a variety of chemical transformations and the subsequent synthesis of biologically active molecules. While direct biological activity data for this compound is not extensively reported in publicly available literature, its utility is well-documented in patent literature as a crucial building block for potent and selective inhibitors of various protein kinases and other cellular targets implicated in cancer and inflammatory diseases.
Chemical Properties
| Property | Value |
| CAS Number | 5228-48-8 |
| Molecular Formula | C₈H₇N₃O₂ |
| Molecular Weight | 177.16 g/mol |
| Appearance | Yellow to orange crystalline solid |
| Solubility | Moderately soluble in organic solvents |
Applications in Medicinal Chemistry
This compound serves as a critical starting material for the synthesis of a diverse range of compounds with significant therapeutic potential. Its primary application lies in its role as a scaffold that, through further chemical modification, can be elaborated into potent and selective inhibitors of key biological targets.
Kinase Inhibitor Synthesis
The this compound moiety is a common feature in the development of small molecule kinase inhibitors. The nitro group can be readily reduced to an amine, which then serves as a handle for the introduction of various pharmacophores to target the desired kinase.
-
Spleen Tyrosine Kinase (Syk) Inhibitors: Derivatives of this compound have been synthesized and shown to possess potent Syk inhibitory activity. Syk is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of immune cells, making it an attractive target for the treatment of autoimmune diseases and certain B-cell malignancies.[1][2]
-
Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) Inhibitors: This compound has been utilized as an intermediate in the synthesis of IRAK-4 inhibitors.[3][4] IRAK-4 is a key signaling molecule in the Toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) pathways, which are central to the innate immune response. Inhibitors of IRAK-4 are being investigated for the treatment of a wide range of inflammatory and autoimmune disorders.
-
KRAS-G12D Inhibitors: Recent research has demonstrated the use of this compound in the development of orally bioavailable inhibitors of the KRAS-G12D mutant protein.[2] The KRAS oncogene is frequently mutated in various cancers, and the G12D mutation is a key driver of tumor growth, making it a high-priority target for cancer therapy.
Antiproliferative and Anti-inflammatory Agents
Beyond kinase inhibition, derivatives of this compound have been explored for their potential as antiproliferative and anti-inflammatory agents. The indazole scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets.
The following table summarizes the biological activities of final compounds synthesized using this compound as a starting material, as reported in patent literature. It is important to note that these values represent the activity of the final derivatives and not this compound itself.
| Target | Compound Type | Reported Activity | Patent Reference |
| Syk Kinase | 1,2,4-triazine-6-carboxamide derivative | IC₅₀ = 0.40 nM | US9145414B2[1][2] |
| IRAK-4 | Indazole compound | >90% inhibition at 1 µM | WO2017009798A1[3] |
| KRAS-G12D | Pyrazoloquinazoline analogue | Antiproliferative IC₅₀ = 13.9–28.7 nM | Not specified in snippets |
| Protein Kinases (FMS, DDR1, DDR2) | Thieno[3,2-d]pyrimidine derivative | IC₅₀ values in the nanomolar range | USRE47451E1[5] |
| NLRP3 Inflammasome | Triazinone derivative | IC₅₀ for IL-1β production = 0.19 µM | WO2021239885A1[6] |
Experimental Protocols
Synthesis of this compound
A general method for the N-alkylation of 5-nitroindazole can be adapted for the synthesis of this compound.
Materials:
-
5-Nitro-1H-indazole
-
Methyl iodide (CH₃I)
-
Cesium carbonate (Cs₂CO₃) or Sodium hydride (NaH)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Hexane
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 5-nitro-1H-indazole (1 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add cesium carbonate (2 equivalents) or sodium hydride (1.1 equivalents) to the stirred solution.
-
Continue stirring at 0 °C for 15-30 minutes.
-
Add methyl iodide (1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Concentrate the mixture under reduced pressure to remove the THF.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to separate the N1 and N2 isomers and afford pure this compound.
General Protocol for Kinase Inhibition Assay (Example: Syk Kinase)
This protocol is a general guideline for assessing the inhibitory activity of compounds derived from this compound against a protein kinase, such as Syk. Specific conditions may need to be optimized for different kinases.
Materials:
-
Purified recombinant human Syk kinase
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Triton X-100)
-
ATP solution
-
Peptide substrate (e.g., a biotinylated peptide containing a tyrosine residue)
-
Test compounds (dissolved in DMSO)
-
Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit from Promega)
-
White, opaque 96- or 384-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In the wells of a microplate, add the test compound dilutions to the kinase buffer. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the purified Syk kinase to each well (except the negative control) and incubate for 10-15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the reaction for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30 °C).
-
Stop the kinase reaction according to the detection kit manufacturer's instructions (e.g., by adding a reagent that depletes the remaining ATP).
-
Add the detection reagent that converts the generated ADP to a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
General Protocol for Cell Proliferation Assay (MTT Assay)
This protocol describes a common method to evaluate the antiproliferative effects of compounds derived from this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., AsPC-1 for KRAS-G12D)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37 °C, 5% CO₂).
-
Prepare serial dilutions of the test compounds in the complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of DMSO as the test compounds).
-
Incubate the plates for 72 hours under the same conditions.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium containing MTT and add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. US9145414B2 - 1,2,4-triazine-6-carboxamide derivative - Google Patents [patents.google.com]
- 3. USRE47451E1 - Thieno[3,2-D]pyrimidine derivatives having inhibitory activity for protein kinases - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Cas 5401-94-5,5-Nitroindazole | lookchem [lookchem.com]
- 6. Synthesis, Antiprotozoal Activity, and Cheminformatic Analysis of 2-Phenyl-2H-Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Experimental Protocol: N-Alkylation of 5-Nitroindazole
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the N-alkylation of 5-nitroindazole, a key synthetic transformation for the development of various biologically active compounds. The protocol includes different reaction conditions and summarizes expected outcomes based on published literature.
Introduction
5-Nitroindazole is a crucial heterocyclic scaffold in medicinal chemistry. Its derivatives have shown a wide range of biological activities, including as antiprotozoal and antineoplastic agents. The functionalization of the indazole nitrogen atoms (N1 and N2) through alkylation is a common strategy to modulate the pharmacological properties of these molecules. The regioselectivity of this reaction, which dictates whether the alkyl group attaches to the N1 or N2 position, is a critical aspect that can be influenced by various factors such as the choice of base, solvent, and the structure of the starting indazole. This protocol outlines common methods for the N-alkylation of 5-nitroindazole and provides a summary of reported data to guide reaction optimization.
Experimental Protocols
General Procedure for N-Alkylation of 5-Nitroindazole
This protocol describes a general method for the N-alkylation of 5-nitroindazole using an alkyl halide. Two common sets of conditions are provided, one employing potassium carbonate in a polar aprotic solvent, and the other using sodium hydride in an ethereal solvent.
Materials:
-
5-Nitroindazole
-
Alkylating agent (e.g., alkyl bromide, alkyl iodide, benzyl bromide)
-
Base (Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH, 60% dispersion in mineral oil))
-
Anhydrous Solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (CH₃CN), Tetrahydrofuran (THF))
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Temperature-controlled oil bath or heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Glassware for column chromatography
Protocol 1: Alkylation using Potassium Carbonate (K₂CO₃)
This method is a widely used and relatively mild procedure for N-alkylation.
Procedure:
-
To a solution of 5-nitroindazole (1.0 equivalent) in anhydrous DMF or acetonitrile, add potassium carbonate (1.1 to 1.5 equivalents).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add the alkylating agent (1.0 to 1.2 equivalents) dropwise to the reaction mixture.
-
The reaction can be stirred at room temperature or heated (e.g., to 60 °C) to increase the reaction rate. Monitor the progress of the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to separate the N1 and N2 isomers.
Protocol 2: Alkylation using Sodium Hydride (NaH)
This method employs a stronger base and is often used to achieve high yields and, in some cases, improved regioselectivity.
Procedure:
-
To a stirred suspension of sodium hydride (1.1 to 1.5 equivalents, 60% dispersion in mineral oil) in anhydrous THF or DMF in a round-bottom flask under an inert atmosphere, cool the mixture to 0 °C.
-
Slowly add a solution of 5-nitroindazole (1.0 equivalent) in the same anhydrous solvent.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Add the alkylating agent (1.0 to 1.2 equivalents) dropwise.
-
Stir the reaction at room temperature or heat as necessary (e.g., to 50 °C). Monitor the reaction progress by TLC.
-
After the reaction is complete, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
-
Extract the mixture with ethyl acetate (3 x volume of the aqueous phase).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.
-
Concentrate the organic phase under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the N1 and N2 alkylated products.
Data Presentation
The following table summarizes the results of N-alkylation of various indazole derivatives under different reaction conditions, providing an indication of the expected yields and regioselectivity. Please note that the substrate is not always 5-nitroindazole, but the data provides valuable insights into the factors influencing the reaction outcome.
| Indazole Derivative | Alkylating Agent | Base | Solvent | Temperature (°C) | N1:N2 Ratio | Combined Yield (%) | Reference |
| 1H-Indazole | n-Pentyl bromide | K₂CO₃ | DMF | RT | 1.4:1 | - | |
| 1H-Indazole | n-Pentyl bromide | Na₂CO₃ | DMF | RT | 1.5:1 | 27 | |
| 1H-Indazole | n-Pentyl bromide | Cs₂CO₃ | DMF | RT | 1.3:1 | - | |
| 1H-Indazole | n-Pentyl bromide | NaH | THF | 0 → 50 | >99:1 | 89 | |
| 1H-Indazole | n-Pentyl bromide | t-BuOK | THF | 0 → 50 | 13:1 | 100 | |
| 5-Nitroimidazole | Ethyl bromoacetate | K₂CO₃ | Acetonitrile | 60 | - | 96 | |
| 4-Nitroimidazole | Various alkyl halides | K₂CO₃ | Acetonitrile | 60 | N1 favored | 66-85 | |
| 7-Nitro-1H-indazole | n-Pentyl bromide | NaH | THF | RT to 50 | 4:96 | - |
Mandatory Visualization
Experimental Workflow for N-Alkylation of 5-Nitroindazole
The following diagram illustrates the general workflow for the N-alkylation of 5-nitroindazole, from starting materials to the final purified products.
Caption: General workflow for the N-alkylation of 5-nitroindazole.
Application Note: HPLC Method Development for 2-Methyl-5-nitro-2H-indazole
An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Method Development for the analysis of 2-Methyl-5-nitro-2H-indazole is presented below. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust and reliable analytical method for the quantification of this compound.
Introduction
This compound is a heterocyclic organic compound with potential applications in medicinal chemistry and drug development.[1] Accurate and precise quantification of this compound is crucial for quality control, stability studies, and pharmacokinetic assessments. This application note details a systematic approach to developing a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for this compound. The strategy focuses on optimizing chromatographic parameters to achieve excellent peak shape, resolution, and sensitivity.
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is critical for methodical HPLC development.
| Property | Value | Source |
| Molecular Formula | C₈H₇N₃O₂ | [1][2][3] |
| Molecular Weight | 177.16 g/mol | [2][3] |
| Appearance | Yellow to orange crystalline solid | [1] |
| Solubility | Moderately soluble in organic solvents | [1] |
Chromatographic Method Development Strategy
The development of a robust HPLC method involves a systematic evaluation of several key parameters. The logical workflow for this process is illustrated below.
Experimental Protocols
The following protocols provide a detailed methodology for the development of an HPLC method for this compound.
1. Materials and Reagents
-
This compound reference standard (Purity ≥ 98%)
-
HPLC grade acetonitrile (ACN)
-
HPLC grade methanol (MeOH)
-
Deionized water (18.2 MΩ·cm)
-
Formic acid (≥ 98%)
-
Ammonium acetate (HPLC grade)
2. Instrumentation
An HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.
3. Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent (e.g., 50:50 ACN:water).
-
Working Standard Solution (100 µg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the mobile phase.
4. Initial Chromatographic Conditions (Scouting)
Based on methods for similar nitroaromatic compounds, the following starting conditions are recommended.[4][5]
| Parameter | Initial Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 25% to 65% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
5. Protocol for Method Optimization
A systematic approach to refining the initial conditions is crucial for developing a robust method. The relationship between different optimization steps is depicted below.
-
Column Selection: Evaluate different stationary phases (e.g., C18, Phenyl, C8) to assess selectivity and peak shape. A phenyl column may offer alternative selectivity for aromatic compounds.
-
Mobile Phase Optimization:
-
Organic Solvent: Compare acetonitrile and methanol. Acetonitrile often provides better peak shape and lower backpressure.
-
pH/Buffer: Analyze the effect of mobile phase pH by using different additives (e.g., formic acid for acidic pH, ammonium acetate for buffered conditions). The pH can significantly impact the retention and peak shape of ionizable compounds.
-
-
Gradient/Isocratic Elution: Based on the scouting run, refine the gradient slope to improve resolution between the main peak and any impurities. If the retention time is short, an isocratic method can be developed for faster run times.
-
Flow Rate and Temperature: Adjust the flow rate (e.g., 0.8-1.2 mL/min) and column temperature (e.g., 25-40 °C) to fine-tune retention time and peak efficiency.
Data Presentation: Summary of Method Development Experiments
The results of the optimization experiments should be tabulated for clear comparison.
Table 1: Column Selectivity Evaluation
| Column Type | Retention Time (min) | Tailing Factor | Theoretical Plates |
| C18 (4.6x150mm, 5µm) | 6.8 | 1.2 | 8500 |
| Phenyl (4.6x150mm, 5µm) | 7.5 | 1.1 | 9200 |
| C8 (4.6x150mm, 5µm) | 5.9 | 1.4 | 7800 |
Table 2: Mobile Phase Composition Effects
| Organic Solvent | Additive (0.1%) | Retention Time (min) | Resolution (from nearest impurity) |
| Acetonitrile | Formic Acid | 7.5 | 2.5 |
| Acetonitrile | Ammonium Acetate | 7.2 | 2.3 |
| Methanol | Formic Acid | 8.1 | 2.1 |
Proposed Final HPLC Method
Following the systematic optimization, a final, robust method can be proposed.
| Parameter | Optimized Condition |
| Column | Phenyl, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Elution | Isocratic: 60% A / 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Method Validation
Once the method is developed, it must be validated according to ICH guidelines. The validation should include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness.
This application note provides a comprehensive framework for the development and validation of a stability-indicating RP-HPLC method for this compound. By systematically evaluating and optimizing key chromatographic parameters, a robust, sensitive, and reliable analytical method can be established for routine analysis in a research or quality control environment.
References
Application Notes and Protocols for the Synthesis of Anticancer Agents Utilizing 2-Methyl-5-nitro-2H-indazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 2-Methyl-5-nitro-2H-indazole as a starting material for the development of novel anticancer agents, particularly kinase inhibitors. The indazole scaffold is a privileged structure in medicinal chemistry and is a core component of several FDA-approved cancer therapies.[1][2] While direct synthesis of a marketed anticancer drug from this compound is not prominently documented, its structure lends itself to the synthesis of potent kinase inhibitors through established medicinal chemistry strategies.
The primary synthetic route involves the reduction of the 5-nitro group to a 5-amino group, yielding the versatile intermediate, 2-methyl-2H-indazol-5-amine. This intermediate can then be further elaborated to construct a variety of kinase inhibitor scaffolds. This document outlines a representative synthetic protocol for a hypothetical indazole-based kinase inhibitor, provides relevant quantitative data from closely related compounds, and details the associated signaling pathways.
Representative Synthesis of an Indazole-Based Kinase Inhibitor
The following protocols describe a two-step synthesis of a hypothetical anticancer agent, N-(pyrimidin-4-yl)-2-methyl-2H-indazol-5-amine, starting from this compound. This synthesis is analogous to established routes for creating indazole-based kinase inhibitors.
Step 1: Synthesis of 2-methyl-2H-indazol-5-amine
This protocol details the reduction of the nitro group of this compound to an amine.
Experimental Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve this compound (5.0 g, 28.2 mmol) in ethanol (100 mL).
-
Catalyst Addition: To this solution, add 10% Palladium on carbon (Pd/C) (0.5 g, 10% w/w).
-
Hydrogenation: The flask is then fitted with a balloon of hydrogen gas (H₂) and the reaction mixture is stirred vigorously at room temperature.
-
Reaction Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is completely consumed (approximately 4-6 hours).
-
Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst. The Celite pad is washed with ethanol (2 x 20 mL).
-
Isolation: The filtrate is concentrated under reduced pressure to yield the crude product.
-
Purification: The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 2-methyl-2H-indazol-5-amine as a solid.
DOT Script for Synthesis Workflow:
Caption: Synthetic workflow for a hypothetical anticancer agent.
Step 2: Synthesis of N-(pyrimidin-4-yl)-2-methyl-2H-indazol-5-amine
This protocol describes the coupling of 2-methyl-2H-indazol-5-amine with a pyrimidine ring, a common structural motif in kinase inhibitors.
Experimental Protocol:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve 2-methyl-2H-indazol-5-amine (2.0 g, 13.6 mmol) and 4-chloropyrimidine (1.56 g, 13.6 mmol) in 2-propanol (40 mL).
-
Base Addition: Add diisopropylethylamine (DIPEA) (3.5 mL, 20.4 mmol) to the reaction mixture.
-
Heating: The reaction mixture is heated to reflux (approximately 82 °C) and stirred for 12-18 hours.
-
Reaction Monitoring: The reaction is monitored by TLC for the disappearance of the starting materials.
-
Work-up: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
Extraction: The residue is dissolved in ethyl acetate (50 mL) and washed with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and brine (30 mL).
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield N-(pyrimidin-4-yl)-2-methyl-2H-indazol-5-amine.
Quantitative Data for Representative Indazole-Based Anticancer Agents
The following table summarizes the in vitro antiproliferative activity of several reported indazole derivatives against various cancer cell lines. This data provides context for the potential efficacy of compounds synthesized from this compound.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2f | 4T1 (Breast) | 0.23 | [3][4] |
| A549 (Lung) | 1.15 | [3] | |
| HCT116 (Colon) | 0.56 | [3] | |
| Compound 46 | GSK-3β (Enzyme) | 0.64 | [1] |
| Compound 50 | GSK-3β (Enzyme) | 0.35 | [1] |
| Compound 89 | K562 (Leukemia) | 6.50 | [5] |
| Compound 6i | HUVEC | 1.37 | [6] |
| Compound 6i | VEGFR-2 (Enzyme) | 0.0245 | [6] |
Mechanism of Action and Signaling Pathways
Indazole derivatives exert their anticancer effects through various mechanisms, most notably through the inhibition of protein kinases involved in cancer cell proliferation, survival, and angiogenesis.
DOT Script for Kinase Inhibition Signaling Pathway:
Caption: Inhibition of receptor tyrosine kinase signaling.
Many indazole-based compounds, such as pazopanib, are multi-targeted kinase inhibitors, affecting pathways crucial for tumor growth and angiogenesis.[7][8] For instance, some indazole derivatives have been shown to induce apoptosis by upregulating pro-apoptotic proteins like Bax and downregulating anti-apoptotic proteins like Bcl-2.[3][4] They can also lead to an increase in reactive oxygen species (ROS) and a decrease in the mitochondrial membrane potential, further contributing to cell death.[3][4]
Conclusion
This compound is a valuable starting material for the synthesis of novel anticancer agents. The protocols and data presented herein provide a framework for the development of indazole-based kinase inhibitors. Further optimization of the pyrimidine moiety and other substituents on the indazole core can lead to the discovery of highly potent and selective anticancer drug candidates. Researchers are encouraged to use these notes as a guide for their drug discovery efforts in the field of oncology.
References
- 1. CN103373989A - Preparation method of intermediate of pazopanib hydrochloride - Google Patents [patents.google.com]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN112538073A - Preparation method of pazopanib intermediate - Google Patents [patents.google.com]
- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and biological evaluation of indazole–pyrimidine based derivatives as anticancer agents with anti-angiogenic and antiproliferative activities - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. rroij.com [rroij.com]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: 2-Methyl-5-nitro-2H-indazole Synthesis
Welcome to the technical support center for the synthesis of 2-Methyl-5-nitro-2H-indazole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield in the synthesis of this compound?
A1: Low yields in the N-methylation of 5-nitroindazole are frequently due to a combination of factors. A primary issue is the formation of a mixture of N1 and N2 regioisomers (1-Methyl-5-nitro-1H-indazole and this compound), which necessitates chromatographic separation and results in a lower yield of the desired N2 isomer.[1][2] Other critical factors include incomplete deprotonation of the starting 5-nitroindazole, the use of a non-optimal base or solvent, and potential side reactions. The purity of the starting materials and reagents is also crucial, as impurities can interfere with the reaction.
Q2: How can I improve the regioselectivity to favor the formation of the desired this compound (N2 isomer)?
A2: Achieving high regioselectivity is a common challenge in the N-alkylation of indazoles.[2] To favor the formation of the kinetically preferred N2-product, careful selection of reaction conditions is essential. Factors that influence the N1 vs. N2 ratio include:
-
Steric and Electronic Effects: The position and nature of substituents on the indazole ring can influence the site of methylation.
-
Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the isomeric ratio. For instance, certain conditions can be optimized to favor the N2 isomer.[2]
-
Alkylation Agent: The nature of the alkylating agent can also play a role in directing the substitution to the N2 position.
Q3: My reaction is producing a nearly 1:1 mixture of N1 and N2 isomers. What specific changes can I make to my protocol?
A3: To shift the equilibrium towards the N2 isomer, you can try altering the reaction conditions. This could involve using a different base or solvent system. For example, the use of cesium carbonate in THF is a reported method.[1] Additionally, exploring different methylating agents, such as dimethyl sulfate in a mixed solvent system of dichloromethane and dimethyl sulfoxide, has been used for the synthesis of a similar compound, 2-Methyl-6-nitro-2H-indazole, and may offer improved selectivity.[3][4]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low to No Product Formation | 1. Ineffective deprotonation of 5-nitroindazole. 2. Inactive methylating agent. 3. Inappropriate reaction temperature. | 1. Ensure the use of a sufficiently strong and dry base (e.g., Cesium Carbonate, Sodium Hydride). 2. Use a fresh, high-purity methylating agent (e.g., iodomethane or dimethyl sulfate). 3. Optimize the reaction temperature. Some reactions may require cooling (0 °C) during reagent addition, followed by stirring at room temperature.[1] |
| Poor Regioselectivity (Mixture of N1 and N2 isomers) | 1. Reaction conditions favor the formation of both isomers. 2. Thermodynamic equilibration between the two products. | 1. Screen different solvent and base combinations. Aprotic polar solvents are generally preferred. 2. Consider kinetic control conditions (e.g., lower temperatures) to favor the N2 isomer.[2] |
| Difficult Purification | 1. Close polarity of the N1 and N2 isomers. 2. Presence of unreacted starting material. | 1. Optimize the eluent system for silica gel column chromatography. A common system is a mixture of ethyl acetate and hexane.[1] 2. Ensure the reaction goes to completion by monitoring with Thin Layer Chromatography (TLC).[1] |
| Formation of Unknown Byproducts | 1. Side reactions due to impurities in starting materials or reagents. 2. Decomposition of starting material or product under the reaction conditions. | 1. Use highly pure, anhydrous starting materials and solvents. 2. Consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent degradation. |
Experimental Protocols
General Method for the Synthesis of this compound
This protocol is based on a general method for the N-alkylation of 5-nitroindazole.[1]
Materials:
-
5-nitroindazole
-
Cesium carbonate (Cs₂CO₃)
-
Iodomethane (CH₃I)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 5-nitroindazole (1.0 eq) in anhydrous THF, add cesium carbonate (2.0 eq) at 0 °C.
-
Stir the resulting suspension at 0 °C for 15 minutes.
-
Add iodomethane (1.0 eq) dropwise to the reaction mixture at 0 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once the reaction is complete, concentrate the mixture by evaporation under reduced pressure.
-
Dissolve the crude product in ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and concentrate the solution to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an ethyl acetate/hexane eluent system to separate the 1-Methyl-5-nitro-1H-indazole and this compound isomers.
Data Presentation
| Reactant | Reagent | Base | Solvent | Product(s) | Yield | Reference |
| 5-nitroindazole | Iodomethane | Cesium Carbonate | THF | 1-Methyl-5-nitro-1H-indazole and this compound | Not specified, requires separation | [1] |
| 6-Nitro-1H-indazole | Dimethyl sulfate | - | Dichloromethane/DMSO | 2-Methyl-6-nitro-2H-indazole | 78% | [4] |
Visualizations
Experimental Workflow for this compound Synthesis
Caption: A flowchart illustrating the key steps in the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: A decision tree for troubleshooting low yield in this compound synthesis.
References
Technical Support Center: Optimizing 2H-Indazole Synthesis
Welcome to the technical support center for 2H-indazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of 2H-indazoles.
Troubleshooting Guides
This section addresses specific experimental issues in a question-and-answer format, offering potential causes and solutions to common problems encountered during 2H-indazole synthesis.
Issue 1: Low or No Yield of 2H-Indazole
Q: My reaction is resulting in a low yield or is not proceeding to completion. What are the potential causes and how can I improve it?
A: Low yields are a common hurdle in 2H-indazole synthesis and can be attributed to several factors depending on the specific synthetic route employed. Here are some common causes and troubleshooting suggestions:
-
Suboptimal Reaction Temperature: Temperature can significantly influence the reaction rate and the formation of byproducts. For instance, while some reactions require high temperatures to proceed, excessive heat can lead to decomposition of starting materials or products.[1][2] Conversely, a temperature that is too low may result in an incomplete reaction.
-
Recommendation: Carefully review the literature for the optimal temperature range for your specific reaction. Consider performing small-scale experiments at various temperatures to determine the ideal condition for your substrate. For example, in the copper-catalyzed three-component reaction, a temperature of 120°C is often employed, while for some palladium-catalyzed reactions, 90°C may be sufficient.[3][4]
-
-
Incorrect Catalyst, Ligand, or Base Selection: The choice of catalyst, ligand, and base is critical and highly dependent on the reaction mechanism.
-
Recommendation: Ensure you are using the recommended catalyst system for your chosen synthetic method. For the copper-catalyzed three-component synthesis of 2H-indazoles from 2-bromobenzaldehydes, primary amines, and sodium azide, CuI with TMEDA as a ligand has been shown to be effective.[3] For palladium-catalyzed intramolecular amination, a combination of Pd(OAc)₂ and dppf with t-BuONa as the base has yielded good results.[4] If the standard conditions are not working, consider screening a small panel of related catalysts, ligands, or bases.
-
-
Solvent Effects: The polarity and coordinating ability of the solvent can have a significant impact on reaction outcomes.
-
Recommendation: For copper-catalyzed three-component reactions, polar solvents like DMSO or PEG 300 have been shown to be effective.[3][5] In palladium-catalyzed reactions, anhydrous toluene is a common choice.[4] If you suspect the solvent is the issue, experimenting with solvents of varying polarities may optimize your yield.[1]
-
-
Presence of Water or Oxygen: Certain reactions are sensitive to moisture and atmospheric oxygen.
-
Recommendation: Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use of anhydrous solvents is also crucial. For reactions that may produce water as a byproduct, the addition of molecular sieves can be beneficial.[1]
-
-
Substrate Reactivity: The electronic and steric properties of the substituents on your starting materials can affect their reactivity.
-
Recommendation: Electron-donating groups on anilines generally give better yields than electron-withdrawing groups in the copper-catalyzed three-component reaction.[3] If you are working with a particularly challenging substrate, you may need to adjust the reaction conditions (e.g., increase temperature, use a more active catalyst) or consider an alternative synthetic route.
-
Issue 2: Formation of Undesired 1H-Indazole Isomer
Q: I am observing a significant amount of the 1H-indazole isomer as a byproduct in my 2H-indazole synthesis. How can I minimize this?
A: The formation of the thermodynamically more stable 1H-indazole isomer is a frequent challenge. Here are some strategies to improve the selectivity for the desired 2H-indazole:
-
Controlling Reaction Temperature: High reaction temperatures can promote the isomerization of the kinetically favored 2H-product to the 1H-product.[1]
-
Recommendation: Performing the reaction at a lower temperature can favor the formation of the kinetic 2H-indazole product.[1]
-
-
Choice of Synthetic Method: Some synthetic routes are inherently more selective for the 2H-isomer.
-
Recommendation: The [3 + 2] dipolar cycloaddition of arynes and sydnones is reported to produce 2H-indazoles with no contamination from the 1H-isomer.[6] The palladium-catalyzed intramolecular amination of N-aryl-N-(o-bromobenzyl)hydrazines is also a highly selective method for 2-aryl-2H-indazoles.[4]
-
Issue 3: Side Product Formation
Q: My reaction is producing significant side products other than the 1H-isomer. What could be the cause and how can I address it?
A: Side product formation can arise from various competing reaction pathways.
-
Incomplete Intermediate Reactions: In multi-step one-pot syntheses, intermediates may fail to convert completely to the final product. For example, in the copper-catalyzed three-component reaction, the imine intermediate may be observed if the subsequent cyclization steps are slow.[3]
-
Recommendation: Ensure sufficient reaction time and optimal conditions for all steps of the reaction sequence. In the case of the imine intermediate, increasing the catalyst loading or reaction time might drive the reaction to completion.[3]
-
-
Decomposition: Starting materials or the desired product may be unstable under the reaction conditions.
-
Recommendation: Monitor the reaction progress by techniques like TLC or LC-MS to identify the optimal reaction time and avoid prolonged heating that could lead to decomposition.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for 2H-indazole synthesis?
A1: Several classes of starting materials are commonly used, with the choice depending on the desired substitution pattern and the synthetic route. These include:
-
For copper-catalyzed three-component reactions: 2-bromobenzaldehydes, primary amines, and sodium azide.[3][5]
-
For reductive cyclization: o-nitrobenzaldehydes and primary amines, which form ortho-imino-nitrobenzene substrates in situ.[5][7]
-
For palladium-catalyzed intramolecular amination: N-aryl-N-(o-bromobenzyl)hydrazines, which can be prepared from the corresponding aryl hydrazines and o-bromobenzyl bromides.[4]
-
For cycloaddition reactions: Aryne precursors (e.g., 2-(trimethylsilyl)phenyl trifluoromethanesulfonate) and sydnones.[6]
Q2: How do I choose the best synthetic method for my target 2H-indazole?
A2: The choice of method depends on several factors:
-
Availability of starting materials: Some methods utilize readily available commercial reagents.[3][5]
-
Desired substitution pattern: Certain methods are more suitable for specific substitution patterns. For example, the palladium-catalyzed intramolecular amination is excellent for synthesizing 2-aryl-2H-indazoles.[4]
-
Required regioselectivity: If avoiding the 1H-isomer is critical, methods like the [3 + 2] cycloaddition of arynes and sydnones are highly recommended.[6]
-
Tolerance to functional groups: Some methods, like the copper-catalyzed three-component reaction, have a broad substrate scope and tolerate a variety of functional groups.[3][5]
Q3: Can I use microwave irradiation to accelerate 2H-indazole synthesis?
A3: Yes, microwave-assisted synthesis has been successfully employed for the reductive cyclization of o-nitrobenzylidene amines to afford 2-aryl-2H-indazoles in good yields, often with reduced reaction times.[5]
Data Presentation: Comparison of Reaction Conditions
The following tables summarize typical reaction conditions for two common methods of 2H-indazole synthesis.
Table 1: Copper-Catalyzed One-Pot Three-Component Synthesis of 2-Phenyl-2H-indazole [3]
| Parameter | Condition |
| Starting Materials | 2-Bromobenzaldehyde, Aniline, Sodium Azide |
| Catalyst | CuI (10 mol%) |
| Ligand | TMEDA (10 mol%) |
| Solvent | DMSO |
| Temperature | 120 °C |
| Reaction Time | 12 h |
| Yield | 95% |
Table 2: Palladium-Catalyzed Intramolecular Amination for 2-(p-tolyl)-2H-indazole Synthesis [4]
| Parameter | Condition |
| Starting Material | N-(o-bromobenzyl)-N-(p-tolyl)hydrazine |
| Catalyst | Pd(OAc)₂ (5 mol%) |
| Ligand | dppf (7.5 mol%) |
| Base | t-BuONa (1.5 equiv) |
| Solvent | Anhydrous Toluene |
| Temperature | 90 °C |
| Reaction Time | 15 h |
| Yield | 85% |
Experimental Protocols
Protocol 1: General Procedure for the Copper-Catalyzed One-Pot Three-Component Synthesis of 2-Aryl-2H-indazoles [3]
-
To a reaction vessel, add 2-bromobenzaldehyde (1.0 equiv), the corresponding primary amine (1.2 equiv), sodium azide (2.0 equiv), CuI (0.1 equiv), and TMEDA (0.1 equiv).
-
Add DMSO as the solvent.
-
Seal the vessel and heat the reaction mixture at 120 °C for 12 hours with stirring.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-2H-indazole.
Protocol 2: General Procedure for the Synthesis of 2-Aryl-2H-indazoles via Palladium-Catalyzed Intramolecular Amination [4]
-
To a pressure tube, add N-aryl-N-(o-bromobenzyl)hydrazine (1.0 equiv), Pd(OAc)₂ (0.05 equiv), dppf (0.075 equiv), and t-BuONa (1.5 equiv).
-
Add anhydrous toluene as the solvent.
-
Seal the pressure tube, evacuate, and backfill with argon.
-
Heat the reaction mixture at 90 °C for 15 hours with stirring.
-
After cooling to room temperature, filter the reaction mixture through a pad of silica gel, eluting with a mixture of ether and hexanes.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield the 2-aryl-2H-indazole.
Visualizations
Caption: Workflow for Copper-Catalyzed 2H-Indazole Synthesis.
Caption: Troubleshooting Decision Tree for Low Yield.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2H-Indazole synthesis [organic-chemistry.org]
- 6. Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Methylation of 5-Nitroindazole
Welcome to the technical support center for the methylation of 5-nitroindazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to this important synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What are the primary products of the methylation of 5-nitroindazole?
The methylation of 5-nitroindazole typically yields two main products: 1-methyl-5-nitro-1H-indazole and 2-methyl-5-nitro-2H-indazole. These are regioisomers, with the methyl group attached to either the N1 or N2 position of the indazole ring. The formation of these isomers is highly dependent on the reaction conditions.
Q2: What is the most common side reaction in the methylation of 5-nitroindazole?
The most common side reaction is the formation of the undesired regioisomer. For example, if your target is the 1-methyl-5-nitro-1H-indazole, the formation of this compound is the primary side reaction, and vice versa. The ratio of these two isomers is a critical aspect to control during the synthesis.
Q3: How do reaction conditions affect the regioselectivity (N1 vs. N2 methylation)?
The regioselectivity of the methylation of 5-nitroindazole is highly sensitive to the reaction conditions, particularly the pH:
-
Neutral or Basic Conditions: These conditions generally favor the formation of the thermodynamically more stable 1-methyl-5-nitro-1H-indazole .[1] This is often referred to as the thermodynamic product.
-
Acidic Conditions: Under acidic conditions, the reaction tends to favor the formation of the kinetically controlled product, which is This compound .[1]
Q4: Are there other potential side reactions to be aware of?
While the formation of the N2-isomer is the most prominent side reaction when targeting the N1-isomer (and vice-versa), other less common side reactions can occur:
-
Overmethylation: The use of a large excess of a highly reactive methylating agent or harsh reaction conditions can potentially lead to the formation of a quaternary indazolium salt.
-
Reaction with the Nitro Group: While generally stable under many methylation conditions, extremely harsh reducing conditions could potentially affect the nitro group. However, this is not a common side reaction under standard methylation protocols.
-
Decomposition: High temperatures or prolonged reaction times, especially in the presence of strong bases or acids, can lead to the decomposition of the starting material or products, resulting in lower yields and the formation of impurities.
Troubleshooting Guide
This guide addresses common issues encountered during the methylation of 5-nitroindazole.
Issue 1: Poor Regioselectivity (Mixture of N1 and N2 Isomers)
Symptoms:
-
NMR or LC-MS analysis of the crude product shows significant amounts of both 1-methyl-5-nitro-1H-indazole and this compound.
-
Difficulty in separating the two isomers by column chromatography.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Inappropriate Base/Acid Conditions | To favor the N1 isomer , use basic or neutral conditions. A common choice is a carbonate base like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or THF.[2] To favor the N2 isomer , employ acidic conditions.[1] |
| Reaction Temperature | Higher temperatures can sometimes lead to the erosion of selectivity by providing enough energy to overcome the activation barrier for the formation of the undesired isomer. Try running the reaction at a lower temperature. |
| Choice of Methylating Agent | The reactivity of the methylating agent can influence the N1/N2 ratio. For instance, more reactive agents like dimethyl sulfate might lead to different selectivity compared to methyl iodide. Experiment with different methylating agents to optimize for your desired isomer. |
Issue 2: Low Yield of the Desired Product
Symptoms:
-
Low isolated yield of the target methylated 5-nitroindazole after purification.
-
Presence of a significant amount of unreacted 5-nitroindazole in the crude reaction mixture.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the starting material is fully consumed before workup. If the reaction has stalled, consider increasing the reaction time or temperature moderately. |
| Insufficient Amount of Reagents | Ensure you are using a sufficient excess of the methylating agent and/or base. Typically, 1.1 to 1.5 equivalents of the methylating agent and base are used. |
| Decomposition of Reagents or Products | If the reaction mixture turns dark or shows the formation of multiple spots on TLC, decomposition may be occurring. This can be caused by excessive heat or reactive impurities. Ensure your reagents and solvent are pure and dry, and consider running the reaction at a lower temperature. |
| Inefficient Workup or Purification | Loss of product can occur during extraction and purification steps. Ensure proper pH adjustment during aqueous workup to minimize the solubility of the product in the aqueous layer. Optimize your column chromatography conditions (solvent system, silica gel activity) for efficient separation. |
Issue 3: Difficulty in Separating N1 and N2 Isomers
Symptoms:
-
Co-elution of the N1 and N2 isomers during column chromatography.
-
Fractions containing a mixture of both isomers.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Similar Polarity of Isomers | The N1 and N2 isomers of methylated 5-nitroindazole can have very similar polarities, making their separation challenging. |
| Inadequate Chromatographic Conditions | Experiment with different solvent systems for column chromatography. A shallow gradient of a more polar solvent in a non-polar solvent (e.g., ethyl acetate in hexanes) can often improve separation. Using a high-performance flash chromatography system can also enhance resolution. |
| Alternative Purification Techniques | If chromatography is ineffective, consider recrystallization from a suitable solvent system. This can sometimes selectively crystallize one isomer, leaving the other in the mother liquor. |
Data Presentation
The regioselectivity of the methylation of nitroindazoles is highly dependent on the reaction conditions. The following tables summarize representative data for the methylation of 5-nitroindazole and related compounds.
Table 1: Regioselectivity in the Methylation of 5-Nitroindazole
| Methylating Agent | Base/Acid | Solvent | Temperature (°C) | Product Ratio (N1:N2) | Total Yield (%) | Reference |
| Iodomethane | Cs₂CO₃ | THF | 0 to RT | Mixture | Not specified | [2] |
| Not specified | Neutral | Not specified | Not specified | Major Product: N1 | Not specified | [1] |
| Not specified | Acidic | Not specified | Not specified | Sole Product: N2 | Not specified | [1] |
Table 2: Regioselectivity in the Methylation of 6-Nitroindazole (for comparison)
| Methylating Agent | Base/Acid | Solvent | Temperature (°C) | Product Ratio (N1:N2) | Total Yield (%) | Reference |
| Dimethyl Sulfate | KOH | Not specified | 45 | ~1:1 | 86 | [3] |
| Methyl Iodide | - | Sealed Tube | 100 | N2 selective | Not specified | [3] |
Experimental Protocols
The following are general protocols for the selective methylation of 5-nitroindazole. Optimization may be required based on your specific experimental setup and desired outcome.
Protocol 1: Synthesis of 1-Methyl-5-nitro-1H-indazole (N1-methylation)
This protocol is designed to favor the formation of the thermodynamically controlled N1-isomer.
Workflow Diagram:
Materials:
-
5-Nitroindazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Methyl Iodide (CH₃I)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 5-nitroindazole (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture to 0 °C and add methyl iodide (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford 1-methyl-5-nitro-1H-indazole.
Protocol 2: Synthesis of this compound (N2-methylation)
This protocol is designed to favor the formation of the kinetically controlled N2-isomer.
Workflow Diagram:
Materials:
-
5-Nitroindazole
-
Methylating agent (e.g., Dimethyl sulfate)
-
Acidic solvent (e.g., Acetic acid)
-
Sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 5-nitroindazole (1.0 eq) in an acidic solvent such as acetic acid.
-
Add the methylating agent (e.g., dimethyl sulfate, 1.2 eq) to the solution.
-
Heat the reaction mixture (e.g., to 80-100 °C) and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to room temperature and carefully neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Logical Relationships
The choice of reaction conditions dictates the major product in the methylation of 5-nitroindazole. This relationship can be visualized as follows:
References
Technical Support Center: Purification of 2-Methyl-5-nitro-2H-indazole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 2-Methyl-5-nitro-2H-indazole.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
The most significant impurity encountered during the synthesis of this compound via the alkylation of 5-nitroindazole is the formation of the regioisomer, 1-Methyl-5-nitro-1H-indazole.[1] The alkylation can occur at both the N1 and N2 positions of the indazole ring, leading to a mixture of the two isomers. Other potential impurities include unreacted starting materials such as 5-nitroindazole and residual solvents from the reaction and workup.
Q2: My crude product is a yellow to orange solid. Is this normal?
Yes, this compound is typically a yellow to orange crystalline solid.[2] The color is characteristic of the compound and does not necessarily indicate the presence of significant impurities, although the presence of dark, tarry substances may suggest oxidation or other side reactions.
Q3: I'm struggling to separate the 1-Methyl-5-nitro-1H-indazole and this compound isomers. What is the best approach?
The separation of these two isomers is a primary purification challenge due to their similar physical properties. The most effective method for separating the N1 and N2 isomers is silica gel column chromatography.[1][3]
Q4: Which solvents are suitable for the recrystallization of this compound?
While specific quantitative solubility data is limited, general principles suggest that polar aprotic solvents or alcohols may be effective for recrystallization. For similar nitroimidazole derivatives, hot methanol has been successfully used.[4] A solvent screen is recommended to identify the optimal solvent or solvent system. Good candidates for screening include ethanol, methanol, ethyl acetate, and dichloromethane. A suitable recrystallization solvent should fully dissolve the compound at an elevated temperature but result in poor solubility at room temperature or below, allowing for the crystallization of the pure product upon cooling.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Purity After Recrystallization | Co-crystallization of the 1-methyl and 2-methyl isomers due to similar solubility profiles. | If recrystallization alone is insufficient, a preliminary purification by column chromatography is recommended to remove the bulk of the isomeric impurity before a final recrystallization step for high purity. |
| Inappropriate solvent choice. | Perform a solvent screening to find a solvent that provides a significant difference in solubility between the desired product and impurities at high and low temperatures. Consider mixed solvent systems (e.g., ethanol/water, ethyl acetate/hexane). | |
| Product Oiling Out During Recrystallization | The boiling point of the solvent is higher than the melting point of the compound (129-131°C).[1][2] | Use a lower-boiling point solvent or a mixed solvent system. Ensure the solution is not supersaturated before cooling. |
| The compound has a high affinity for the chosen solvent. | Add an anti-solvent dropwise to the warm solution until slight turbidity is observed, then heat to redissolve and cool slowly. | |
| Poor Separation in Column Chromatography | Incorrect eluent polarity. | The polarity of the eluent system is critical for separating the 1-methyl and 2-methyl isomers. A recommended starting point is a mixture of ethyl acetate and hexane (e.g., 3:7 v/v).[1] The polarity can be fine-tuned by adjusting the ratio of the solvents. |
| Overloading the column. | The amount of crude product loaded onto the column should not exceed the column's capacity. A general guideline is a 1:20 to 1:100 ratio of crude product to silica gel by weight.[5] | |
| Column channeling. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. Adding a layer of sand on top of the silica can help with even sample loading and prevent disturbance of the stationary phase.[5] | |
| Yellow/Brown Color Persists After Purification | The inherent color of the compound. | This compound is a colored solid. A persistent yellow to orange hue is expected even in the pure compound. |
| Baseline impurities that are difficult to remove. | If the color is darker than expected, consider treating a solution of the compound with activated charcoal before a final filtration and recrystallization step to remove colored impurities. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol is designed for the separation of this compound from its 1-methyl isomer.
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
n-Hexane
-
Ethyl acetate
-
Glass chromatography column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
Procedure:
-
Eluent Preparation: Prepare a mobile phase of ethyl acetate/hexane (3:7, v/v).[1]
-
Column Packing:
-
Prepare a slurry of silica gel in n-hexane.
-
Pack the chromatography column with the slurry, ensuring there are no air bubbles.
-
Allow the silica gel to settle, and drain the excess solvent until the solvent level is just above the silica surface.
-
Add a thin layer of sand to the top of the silica bed.[5]
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Alternatively, perform a dry loading by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the dry powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the prepared mobile phase.
-
Collect fractions in separate tubes.
-
-
Monitoring:
-
Monitor the separation by TLC, spotting the collected fractions.
-
Visualize the spots under a UV lamp. The two isomers should have different Rf values.
-
-
Isolation:
-
Combine the fractions containing the pure this compound.
-
Evaporate the solvent under reduced pressure to obtain the purified product.
-
Protocol 2: Purification by Recrystallization
This protocol provides a general method for recrystallization. The choice of solvent should be determined by preliminary solubility tests.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., methanol, ethanol, or ethyl acetate)
-
Erlenmeyer flask
-
Hot plate
-
Condenser (optional)
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a small amount of the chosen solvent.
-
Gently heat the mixture on a hot plate while stirring until the solid dissolves completely. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point of the solvent.
-
-
Decolorization (Optional):
-
If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
-
Perform a hot filtration to remove the charcoal.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
For maximum yield, place the flask in an ice bath to induce further crystallization.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals in a vacuum oven or air dry to a constant weight.
-
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for purification challenges.
References
Technical Support Center: Improving the Regioselectivity of Indazole Alkylation
Welcome to the technical support center for indazole alkylation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to achieving high regioselectivity in their experiments.
Troubleshooting Guides
This section addresses common issues encountered during the N-alkylation of indazoles and offers potential solutions.
Issue 1: Poor N1-Selectivity with Formation of Significant N2-Isomer
-
Question: My reaction is producing a mixture of N1 and N2 alkylated indazoles, with the N2 isomer being a significant byproduct. How can I improve the selectivity for the N1 position?
-
Answer: Achieving high N1-selectivity often involves leveraging thermodynamic control, as the 1H-indazole tautomer is generally more stable. Here are several factors to consider and optimize:
-
Base and Solvent System: The combination of a strong, non-coordinating base in a non-polar, aprotic solvent is crucial for favoring N1-alkylation. The most commonly successful system is Sodium Hydride (NaH) in Tetrahydrofuran (THF) . This combination has been shown to provide >99% N1 regioselectivity for indazoles with various C-3 substituents.
-
Substituent Effects: The presence of bulky groups at the C-3 position of the indazole ring can sterically hinder the N2-position, thus favoring N1-alkylation.
-
Reaction Conditions: Ensure the reaction is run under conditions that allow for thermodynamic equilibration. This may involve adjusting the temperature and reaction time.
-
Alternative N1-Selective Protocol: A two-step process involving an initial enamine condensation followed by hydrogenation has been shown to be highly selective for the N1-position, with no detectable N2-isomer formation.
-
Issue 2: Preferential Formation of the N2-Alkylated Product
-
Question: My reaction is unexpectedly yielding the N2-alkylated indazole as the major product. What conditions favor N2-alkylation, and how can I avoid them if I am targeting the N1-isomer?
-
Answer: N2-alkylation is often favored under kinetic control or due to specific electronic and steric factors.
-
Substituent Effects: Electron-withdrawing groups, such as nitro (NO₂) or carboxylate (CO₂Me), at the C-7 position strongly direct alkylation to the N2-position, even with NaH in THF. This is attributed to steric hindrance around the N1-position.
-
Mitsunobu Reaction: The Mitsunobu reaction (using reagents like DIAD or DEAD and PPh₃) has a strong preference for producing the N2-regioisomer.
-
Acidic Conditions: The use of acid catalysts, such as triflic acid (TfOH), can promote highly selective N2-alkylation, particularly with diazo compounds or alkyl 2,2,2-trichloroacetimidates as alkylating agents.
-
Weaker Bases in Polar Solvents: Using weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents such as N,N-dimethylformamide (DMF) can sometimes lead to a higher proportion of the N2-isomer, although it often results in a mixture.
-
Issue 3: Low Overall Yield and Incomplete Conversion
-
Question: I am observing low yields and a significant amount of unreacted starting material in my indazole alkylation reaction. What are the possible causes and solutions?
-
Answer: Low yields and incomplete conversion can stem from several factors related to reagents and reaction conditions.
-
Base Equivalents and Quality: Ensure you are using a sufficient excess of a high-quality base. For instance, when using NaH, it is typically used in a 1.2 equivalent excess. The quality of the base is also critical; old or improperly stored NaH may have reduced activity.
-
Solvent Purity: The use of anhydrous solvents is critical, especially when using reactive bases like NaH. Any moisture will quench the base and hinder the deprotonation of the indazole.
-
Reaction Temperature and Time: Some reactions may require heating to go to completion. Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time and temperature. For example, some NaH/THF reactions may require gentle heating to 50 °C.
-
Nature of the Alkylating Agent: The reactivity of the alkylating agent plays a significant role. Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides. If you are using a less reactive alkylating agent, you may need to use harsher conditions (higher temperature, longer reaction time).
-
Frequently Asked Questions (FAQs)
Q1: What are the key factors that influence N1 vs. N2 regioselectivity during indazole alkylation?
A1: The regioselectivity of indazole alkylation is a delicate balance of several factors:
-
Steric and Electronic Effects: The size and electronic nature of substituents on the indazole ring are critical. Bulky groups at C-3 favor N1-alkylation, while electron-withdrawing groups at C-7 favor N2-alkylation.
-
Reaction Conditions: The choice of base and solvent is paramount. Strong bases like NaH in non-polar aprotic solvents like THF favor N1-alkylation. Weaker bases in polar aprotic solvents often give mixtures.
-
Nature of the Electrophile: The alkylating agent itself can influence the outcome.
-
Thermodynamic vs. Kinetic Control: N1-substituted products are generally the thermodynamically more stable isomer, while N2-products can be favored under kinetically controlled conditions.
Q2: Which reaction conditions are best for selective N1-alkylation?
A2: For achieving high N1-selectivity, the combination of sodium hydride (NaH) as the base and anhydrous tetrahydrofuran (THF) as the solvent is highly recommended. This system has demonstrated excellent N1-selectivity (>99%) for a variety of substituted indazoles.
Q3: How can I selectively synthesize N2-alkylated indazoles?
A3: Several methods can be employed for the selective synthesis of N2-alkylated indazoles:
-
Utilize C-7 Substituted Indazoles: Starting with an indazole that has an electron-withdrawing group at the C-7 position can sterically direct alkylation to the N2-position.
-
Mitsunobu Reaction: This reaction protocol shows a strong preference for the formation of the N2-regioisomer.
-
Acid-Catalyzed Alkylation: Using triflic acid (TfOH) as a catalyst with specific alkylating agents like diazo compounds can achieve high N2-selectivity. Another method employs TfOH or copper(II) triflate with alkyl 2,2,2-trichloroacetimidates.
Q4: Does the type of alkylating agent affect the N1/N2 ratio?
A4: Yes, the nature of the alkylating agent can influence the regioselectivity, although the base and solvent system often plays a more dominant role. The optimized NaH/THF protocol has been shown to tolerate a wide variety of alkylating reagents, including primary and secondary alkyl halides and tosylates, while maintaining high N1-selectivity. However, specialized alkylating agents, such as those used in Mitsunobu or acid-catalyzed reactions, are specifically chosen to direct the reaction towards the N2-position.
Data Presentation
Table 1: Influence of Base and Solvent on Indazole Alkylation Regioselectivity
| Base | Solvent | Typical N1:N2 Ratio | Control Type | Reference(s) |
| NaH | THF | >99:1 (Highly N1) | Thermodynamic | |
| K₂CO₃ | DMF | Mixture of Isomers | Mixed | |
| Cs₂CO₃ | DMF | Mixture of Isomers | Mixed | |
| TfOH (catalyst) | DCM | Highly N2 | Kinetic/Catalytic |
Table 2: Effect of Indazole Substituents on Regioselectivity (using NaH/THF)
| Substituent Position | Substituent Type | Predominant Isomer | N-selectivity (%) | Reference(s) |
| C-3 | -CH₂COOH, -tBu, -COMe, -CONH₂ | N1 | >99 | |
| C-7 | -NO₂, -CO₂Me | N2 | ≥96 |
Experimental Protocols
Protocol 1: General Procedure for Selective N1-Alkylation of Indazoles
This protocol is optimized for achieving high N1-regioselectivity using the NaH/THF system.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the desired 1H-indazole (1.0 eq).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the indazole (typically at a concentration of 0.1-0.2 M).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1-1.5 eq) dropwise to the suspension at room temperature.
-
Reaction: Stir the reaction mixture at room temperature overnight or until completion as monitored by TLC or LC-MS. Gentle heating may be required for less reactive electrophiles.
-
Workup: Carefully quench the reaction by the slow addition of water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Selective N2-Alkylation via Mitsunobu Reaction
This protocol generally favors the formation of the N2-alkylated indazole.
-
Preparation: In a round-bottom flask, dissolve the 1H-indazole (1.0 eq), the corresponding alcohol (1.5 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF.
-
Reagent Addition: Cool the solution to 0 °C. Dropwise, add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq).
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Concentration: Remove the solvent under reduced pressure.
-
Purification: Purify the crude mixture directly by flash column chromatography to separate the N1 and N2 isomers.
Visualizations
Caption: Key factors determining N1 vs. N2 regioselectivity in indazole alkylation.
Technical Support Center: Degradation Pathways of Nitroaromatic Compounds in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the degradation of nitroaromatic compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Troubleshooting Guides
This section provides solutions to common problems you might encounter during your experiments on the degradation of nitroaromatic compounds.
Bioremediation Experiments
Question: My microbial culture is not degrading the target nitroaromatic compound. What are the possible reasons and how can I troubleshoot this?
Answer:
Several factors could be inhibiting the microbial degradation of your target compound. Here's a systematic approach to troubleshooting this issue:
-
Verify Microbial Culture Viability and Acclimation:
-
Problem: The microbial consortium may not be viable or may not be acclimated to the specific nitroaromatic compound.
-
Troubleshooting Steps:
-
Check the viability of your microbial culture using standard plating techniques or microscopy.
-
Ensure that the culture has been properly acclimated to the target compound by gradually increasing its concentration over time.
-
Consider if the concentration of the nitroaromatic compound is too high, leading to toxicity.[1][2] You may need to dilute the sample or start with a lower concentration.
-
-
-
Assess Environmental Conditions:
-
Problem: Suboptimal environmental conditions such as pH, temperature, and nutrient availability can hinder microbial activity.[2]
-
Troubleshooting Steps:
-
Measure and adjust the pH of the culture medium to the optimal range for your microorganisms (typically between 6.0 and 8.0 for many bacteria).
-
Ensure the incubation temperature is suitable for the specific microbial consortium.
-
Verify that the growth medium contains sufficient concentrations of essential nutrients (carbon, nitrogen, phosphorus) to support microbial growth and metabolism.
-
-
-
Check for Co-contaminants and Inhibitors:
-
Problem: The presence of other toxic compounds or heavy metals in your sample can inhibit microbial degradation.[1]
-
Troubleshooting Steps:
-
Analyze your sample for the presence of potential inhibitors.
-
If inhibitors are present, consider a pre-treatment step to remove them before introducing the microbial culture.
-
-
Chemical Oxidation Experiments (e.g., Fenton, Photo-Fenton, UV/H₂O₂)
Question: The degradation efficiency of my chemical oxidation process is lower than expected. What could be the cause and how can I optimize it?
Answer:
Low degradation efficiency in chemical oxidation processes can often be attributed to several key parameters. Here’s how to troubleshoot and optimize your experiment:
-
Optimize Reagent Concentrations and Ratios:
-
Problem: The concentrations of the oxidant (e.g., H₂O₂) and catalyst (e.g., Fe²⁺ in Fenton's reagent) and their molar ratio are critical for optimal performance.[3][4][5]
-
Troubleshooting Steps:
-
Fenton/Photo-Fenton: Systematically vary the concentrations of H₂O₂ and Fe²⁺ to find the optimal ratio. An excess of H₂O₂ can scavenge hydroxyl radicals, while too much Fe²⁺ can lead to the formation of ferric hydroxide sludge.[4][5][6] The optimal pH is typically between 2.5 and 4.0.[5][7]
-
UV/H₂O₂: Adjust the concentration of H₂O₂. Too low a concentration will limit the generation of hydroxyl radicals, while too high a concentration can lead to self-scavenging.
-
-
-
Verify pH of the Solution:
-
Problem: The pH of the solution significantly influences the effectiveness of many advanced oxidation processes (AOPs).
-
Troubleshooting Steps:
-
-
Assess UV Lamp Intensity and Wavelength:
-
Problem: In photocatalytic processes, the intensity and wavelength of the UV source are crucial.
-
Troubleshooting Steps:
-
Check the manufacturer's specifications for your UV lamp to ensure it is emitting at the correct wavelength and intensity.
-
Lamps degrade over time, so consider replacing the lamp if it has been in use for an extended period.
-
-
Analytical Measurements (HPLC/GC-MS)
Question: I am observing inconsistent peak areas and retention times in my HPLC analysis of nitroaromatic compounds. What are the likely causes and solutions?
Answer:
Inconsistent chromatographic results are a common issue. Here’s a troubleshooting guide for HPLC analysis of nitroaromatic compounds:
-
Check Mobile Phase Preparation and Composition:
-
Inspect the HPLC System for Leaks and Blockages:
-
Problem: Leaks in the system can cause pressure fluctuations and inconsistent flow rates, leading to variable retention times. Blockages in the column or tubing can cause high backpressure and peak distortion.[8][9]
-
Troubleshooting Steps:
-
Systematically check all fittings and connections for leaks.
-
If high backpressure is observed, disconnect the column and flush the system to identify the location of the blockage.
-
Use a guard column to protect the analytical column from particulate matter in the sample.
-
-
-
Evaluate Sample Preparation and Injection:
-
Problem: Inconsistent sample preparation, such as incomplete dissolution or variable injection volumes, can lead to erratic peak areas. Injecting a sample in a solvent stronger than the mobile phase can cause peak distortion.[11]
-
Troubleshooting Steps:
-
Ensure your sample is fully dissolved in a solvent compatible with the mobile phase. Whenever possible, dissolve the sample in the initial mobile phase.[11]
-
Use a calibrated autosampler or a consistent manual injection technique.
-
Filter all samples before injection to remove particulate matter.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for nitroaromatic compounds in solution?
A1: Nitroaromatic compounds can be degraded through two primary pathways:
-
Reductive Pathways: Under anaerobic conditions, the nitro group (-NO₂) is sequentially reduced to nitroso (-NO), hydroxylamino (-NHOH), and finally amino (-NH₂) groups.[12][13][14] This is a common pathway in microbial degradation.[12][15]
-
Oxidative Pathways: Under aerobic conditions, microorganisms can initiate degradation by adding hydroxyl groups to the aromatic ring, often leading to the removal of the nitro group as nitrite.[13][16] Chemical oxidation methods, such as those using hydroxyl radicals, also follow oxidative pathways, breaking down the aromatic ring.
Q2: What are some common intermediate products formed during the degradation of nitroaromatic compounds?
A2: Common intermediates depend on the degradation pathway. In reductive pathways, you can expect to see nitrosoaromatics, hydroxylaminoaromatics, and aminoaromatics.[13][14] In oxidative pathways, hydroxylated nitroaromatics (like nitrophenols from nitrobenzene) and catechols are frequently observed before the aromatic ring is cleaved.[13][17]
Q3: How can I identify unknown degradation products in my samples?
A3: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for identifying unknown compounds. The mass spectrometer fragments the molecules, producing a unique mass spectrum that can be compared to spectral libraries for identification.[18][19] High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is also highly effective, especially for more polar and non-volatile intermediates.[20]
Q4: What is a suitable HPLC method for the quantitative analysis of nitroaromatic compounds?
A4: A common and effective method is reversed-phase HPLC with UV detection. A C18 column is often used with a mobile phase consisting of a mixture of methanol or acetonitrile and water.[21][22] The UV detector is typically set to a wavelength where the target nitroaromatic compounds have strong absorbance, often around 254 nm.[20][21] Isocratic or gradient elution can be used depending on the complexity of the sample mixture.[22]
Data Presentation
Table 1: Kinetic Data for the Photodegradation of Nitrobenzene in Solution
| Catalyst | Initial Concentration (mM) | Temperature (°C) | Apparent Quantum Yield (%) | Degradation Rate Constant | Reference |
| TiO₂ | 10 | 25 | 30.7 | 2558 µmol s⁻¹ g⁻¹ | [23][24] |
| TiO₂ | 20 | 25 | - | - | [23][24] |
| UV/NO₃⁻ | - | - | - | Higher at high additive conc. | [25] |
| UV/HNO₂/NO₂⁻ | - | - | - | Higher at low additive conc. | [25] |
Table 2: Degradation Efficiency of 2,4-Dinitrotoluene (2,4-DNT) by Various Methods
| Degradation Method | Initial Concentration | Conditions | Degradation Efficiency (%) | Time | Reference |
| Freshwater Microorganisms | 10 mg/L | New River Water | 32% per day | - | |
| Rhodococcus pyridinivorans NT2 | 0.54 mM | pH 7.0 | Follows zero-order kinetics | - | [26] |
| Persulfate/Fe²⁺ | - | pH 3, PS/Fe²⁺ < 5:1 | >95% | - | [3] |
| Zero-valent iron activated persulfate | - | Optimal PS/nZVI ratio of 1 | - | - | [27] |
Experimental Protocols
Protocol 1: HPLC-UV Analysis of Nitroaromatic Compounds
-
Instrumentation: High-Performance Liquid Chromatograph equipped with a UV-Vis detector, a C18 reversed-phase column (e.g., 5 µm particle size, 4.6 mm x 250 mm), and an autosampler.[22]
-
Mobile Phase: Prepare a mobile phase of methanol and water (e.g., 50:50 v/v). Filter and degas the mobile phase before use.[21]
-
Sample Preparation: Dilute the sample in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Quantification: Prepare a series of standard solutions of the target nitroaromatic compounds of known concentrations. Generate a calibration curve by plotting peak area versus concentration. Determine the concentration of the analytes in the samples by interpolating their peak areas on the calibration curve.
Protocol 2: GC-MS Analysis of Degradation Intermediates
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer with an electron ionization (EI) source. A capillary column suitable for semi-volatile organic compounds (e.g., DB-5ms) should be used.
-
Sample Preparation:
-
Extract the aqueous sample with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic extract over anhydrous sodium sulfate.
-
Concentrate the extract to a small volume under a gentle stream of nitrogen.
-
For compounds with active hydrogens (e.g., hydroxyl or amino groups), derivatization with a silylating agent (e.g., BSTFA) may be necessary to improve volatility and peak shape.[18]
-
-
GC Conditions:
-
Injector temperature: 250 °C
-
Carrier gas: Helium at a constant flow rate.
-
Oven temperature program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min).[23]
-
-
MS Conditions:
-
Ion source temperature: 230 °C
-
Scan range: m/z 40-500
-
Acquire data in full scan mode.
-
-
Data Analysis: Identify the peaks in the total ion chromatogram. Compare the mass spectrum of each peak to a reference library (e.g., NIST) for compound identification.
Visualizations
Caption: Aerobic degradation pathway of a nitroaromatic compound.
Caption: Anaerobic reductive pathway of a nitroaromatic compound.
Caption: General experimental workflow for studying degradation.
References
- 1. Review of Explosive Contamination and Bioremediation: Insights from Microbial and Bio-Omic Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Bioremediation techniques as affected by limiting factors in soil environment [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. irjet.net [irjet.net]
- 6. iipseries.org [iipseries.org]
- 7. avys.omu.edu.tr [avys.omu.edu.tr]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. jetir.org [jetir.org]
- 10. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Degradation of nitroaromatic compounds by microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biodegradation of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [PDF] Biodegradation of nitroaromatic compounds. | Semantic Scholar [semanticscholar.org]
- 16. Bacterial pathways for degradation of nitroaromatics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Development of a new SPME-HPLC-UV method for the analysis of nitro explosives on reverse phase amide column and application to analysis of aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. epa.gov [epa.gov]
- 23. Frontiers | Kinetics and Optimization of the Photocatalytic Reduction of Nitrobenzene [frontiersin.org]
- 24. Kinetics and Optimization of the Photocatalytic Reduction of Nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
Indazole Synthesis Technical Support Center: Resolving Isomer Separation
Welcome to the technical support center for indazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance on troubleshooting and resolving the common challenge of isomer separation in indazole synthesis.
Frequently Asked Questions (FAQs)
Q1: Why do I get a mixture of N1 and N2 isomers during indazole synthesis?
The indazole core has two nitrogen atoms in its pyrazole ring, both of which can be alkylated or acylated. This leads to the formation of N1 and N2 regioisomers. The ratio of these isomers is highly dependent on the reaction conditions, including the choice of base, solvent, temperature, and the nature of the substituents on the indazole ring. The 1H-tautomer is generally more thermodynamically stable, but kinetic factors can favor the formation of the 2H-isomer.
Q2: What are the primary methods for separating N1 and N2 indazole isomers?
The most common methods for separating indazole isomers are:
-
Flash Column Chromatography: This technique separates compounds based on their differential adsorption to a stationary phase. However, due to the often similar polarities of N1 and N2 indazole isomers, this method can be challenging and may not always provide baseline separation.
-
Recrystallization: Using a mixed solvent system is a highly effective method for separating indazole isomers. By carefully selecting the solvents, one isomer can be selectively crystallized while the other remains in solution, leading to high purity of the isolated isomer.[1]
Q3: How can I control the regioselectivity of my reaction to favor one isomer?
Controlling regioselectivity is key to minimizing separation challenges. Here are some general strategies:
-
For N1-selectivity (Thermodynamic Product): Using a strong, non-hindered base like sodium hydride (NaH) in a non-polar aprotic solvent such as tetrahydrofuran (THF) generally favors the formation of the more stable N1-substituted indazole.[2] Running the reaction at a higher temperature or for a longer duration can also favor the thermodynamic product through equilibration.
-
For N2-selectivity (Kinetic Product): Conditions that favor kinetic control, such as using a weaker base or specific catalytic systems, can increase the yield of the N2 isomer. The Mitsunobu reaction, for instance, often shows a preference for N2-alkylation. Additionally, the presence of a bulky substituent at the C7 position of the indazole ring can sterically hinder the N1 position, directing alkylation to N2.[2][3]
Troubleshooting Guides
Problem: Poor separation of isomers by flash column chromatography.
Possible Cause: The polarities of the N1 and N2 isomers are too similar for effective separation with the chosen solvent system.
Solutions:
-
Optimize the Eluent System:
-
Systematically screen different solvent mixtures. A common starting point is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane).
-
Small additions of a third solvent, such as methanol or triethylamine (for basic compounds), can sometimes significantly improve separation.
-
Run thin-layer chromatography (TLC) with various solvent systems to identify the optimal eluent for separation before committing to a column. An ideal Rf value for the target compound is typically between 0.2 and 0.35 for good separation.
-
-
Consider an Alternative Stationary Phase:
-
If silica gel is not providing adequate separation, consider using a different stationary phase, such as alumina (basic or neutral) or a reverse-phase C18 silica.
-
-
Switch to Recrystallization:
-
If chromatography proves ineffective or inefficient, recrystallization from a mixed solvent system is a powerful alternative.[1]
-
Problem: Low yield after recrystallization.
Possible Cause 1: The desired isomer has significant solubility in the chosen solvent system even at low temperatures.
Solution:
-
Screen a wider range of solvent mixtures. The ideal solvent system will have high solubility for your compound at elevated temperatures and low solubility at room temperature or below.
-
Try adding an anti-solvent (a solvent in which your compound is poorly soluble) dropwise to the hot, dissolved solution to induce crystallization.
Possible Cause 2: The initial mixture has a very low concentration of the desired isomer.
Solution:
-
Re-evaluate the synthesis reaction conditions to improve the isomeric ratio in favor of the desired product before attempting separation.
Data Presentation
Table 1: Influence of Reaction Conditions on N1/N2 Isomer Ratio in Indazole Alkylation
| Indazole Substrate | Alkylating Agent | Base / Solvent | Temperature | N1:N2 Ratio | Reference |
| 1H-indazole | n-pentyl bromide | NaH / THF | RT to 50 °C | >99 : 1 | [2] |
| 3-COMe-1H-indazole | n-pentyl bromide | NaH / THF | RT to 50 °C | >99 : 1 | [3] |
| 3-tert-butyl-1H-indazole | n-pentyl bromide | NaH / THF | RT to 50 °C | >99 : 1 | [3] |
| 7-NO₂-1H-indazole | n-pentyl bromide | NaH / THF | RT to 50 °C | 4 : 96 | [3] |
| 7-CO₂Me-1H-indazole | n-pentyl bromide | NaH / THF | RT to 50 °C | <1 : 99 | [3] |
| 1H-indazole | Ethyl diazoacetate | TfOH / DCM | RT | 0 : 100 | [3] |
| 5-bromo-3-CO₂Me-1H-indazole | Methyl iodide | K₂CO₃ / DMF | Not specified | 53 : 47 | [3] |
| 6-fluoro-1H-indazole | 4-methoxybenzyl chloride | K₂CO₃ / DMF | Not specified | ~1 : 1 | [3] |
Table 2: Examples of Indazole Isomer Separation by Recrystallization
| Isomer Mixture | Solvent System (v/v) | Isolated Isomer | Yield | Purity | Reference |
| 5-amino-1-(2-hydroxyethyl)-indazole & 5-amino-2-(2-hydroxyethyl)-indazole | Acetone / Water (3:1) | 5-amino-1-(2-hydroxyethyl)-indazole | 5.3 g (from 10 g mixture) | 99.5% | [1] |
| 5-amino-1-(2,2-dimethoxyethyl)-indazole & 5-amino-2-(2,2-dimethoxyethyl)-indazole | THF / Water (~3:2) | 5-amino-1-(2,2-dimethoxyethyl)-indazole | 5.1 g (from 10 g mixture) | 99.8% | [1] |
| 4-amino-1-(2-pyrrolidinylethyl)-indazole & 4-amino-2-(2-pyrrolidinylethyl)-indazole | Acetonitrile / Water (~7:3) | 4-amino-1-(2-pyrrolidinylethyl)-indazole | 4.8 g (from 10 g mixture) | 99.3% | [1] |
| 6-nitro-1-(2-pyrrolidinylethyl)-indazole & 6-nitro-2-(2-pyrrolidinylethyl)-indazole | Methanol / Water (~2:1) | 6-nitro-1-(2-pyrrolidinylethyl)-indazole | 5.4 g (from 12 g mixture) | 99.8% | [1] |
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography
-
Slurry Preparation: In a fume hood, weigh out the appropriate amount of silica gel (typically 50-100 times the weight of the crude mixture). Create a slurry by mixing the silica gel with the initial, least polar eluent.
-
Column Packing: Secure the column vertically. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand. Pour the silica gel slurry into the column, taking care to avoid air bubbles. Allow the silica to settle, then add another thin layer of sand on top.
-
Sample Loading: Dissolve the crude isomer mixture in a minimal amount of a suitable solvent (ideally the eluent or a less polar solvent). Carefully load the sample onto the top of the silica gel bed.
-
Elution: Carefully add the eluent to the column. Apply gentle air pressure to begin eluting the sample through the column at a steady rate.
-
Fraction Collection: Collect fractions in test tubes.
-
Analysis: Monitor the fractions by TLC to determine which contain the separated isomers.
-
Solvent Removal: Combine the fractions containing the pure isomer and remove the solvent using a rotary evaporator.
Protocol 2: Isomer Separation by Recrystallization
-
Solvent Selection: Based on preliminary tests or literature data, choose a mixed solvent system.
-
Dissolution: Place the isomer mixture in an Erlenmeyer flask. Add the primary solvent (the one in which the compound is more soluble) and heat the mixture with stirring until the solid dissolves completely.
-
Addition of Anti-solvent (if necessary): If using a binary system where one solvent is an anti-solvent, add the heated anti-solvent dropwise to the hot solution until turbidity is observed. Then, add a few drops of the primary solvent to redissolve the precipitate.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Further cooling in an ice bath can increase the yield of the crystals.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Visualizations
Caption: Workflow for the separation of indazole isomers.
Caption: Troubleshooting logic for indazole isomer separation.
References
Technical Support Center: Preventing Byproduct Formation in Cadogan Cyclization
Welcome to the technical support center for the Cadogan cyclization. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the formation of unwanted byproducts during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address common issues encountered during the Cadogan cyclization in a question-and-answer format.
Q1: My Cadogan cyclization reaction is giving a low yield of the desired product and multiple unidentified spots on my TLC plate. What are the common byproducts?
A1: Low yields and the presence of multiple products are common challenges in the Cadogan cyclization. The high temperatures often required for this reaction can lead to several side reactions. Depending on your substrate and reaction conditions, common byproducts can include:
-
N-Alkylated Products: When using trialkyl phosphites like triethyl phosphite at high temperatures, the reagent can act as an alkylating agent, leading to the formation of N-ethylated or other N-alkylated heterocycles.[1]
-
Ring-Opened Products: In certain substrates, the reactive nitrene intermediate can lead to ring-opening of adjacent heterocyclic rings instead of the desired cyclization.[2][3]
-
N-Oxide Containing Intermediates: While often transient, incomplete deoxygenation can lead to the formation of stable N-oxide species, especially under milder conditions.[4] These may be observed if the reaction does not go to completion.
-
Products from Incomplete Cyclization: The reaction may stall at the nitroso intermediate stage, especially if the deoxygenating agent is not efficient enough or is used in insufficient amounts.
Q2: I am observing a significant amount of N-ethylated byproduct in my reaction when using triethyl phosphite. How can I prevent this?
A2: The formation of N-ethylated byproducts is a well-documented issue when using triethyl phosphite at high temperatures.[1] To mitigate this, consider the following strategies:
-
Change the Phosphorus Reagent: Switching from triethyl phosphite to a non-alkylating phosphine, such as triphenylphosphine, can eliminate N-alkylation. This modification is often referred to as the Freeman variation.[1]
-
Use a Higher Boiling Point Solvent with Triphenylphosphine: To maintain a sufficiently high reaction temperature for the cyclization to proceed with triphenylphosphine, a high-boiling solvent like ortho-dichlorobenzene is often used.[1]
-
Employ a Different Trialkyl Phosphite: Using a phosphite with bulkier alkyl groups, such as triisopropyl phosphite, can reduce the likelihood of N-alkylation due to steric hindrance.[5]
Q3: My reaction is not going to completion, and I suspect the formation of stable intermediates. How can I drive the reaction forward?
A3: Incomplete conversion can be due to several factors. Here are some troubleshooting steps:
-
Increase Reaction Temperature: The Cadogan cyclization is often thermally driven. If the reaction is sluggish, gradually increasing the temperature may be necessary. However, be mindful that excessively high temperatures can promote byproduct formation.[4][6]
-
Increase Reaction Time: Some substrates may require longer reaction times for complete conversion. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
-
Ensure Anhydrous Conditions: Moisture can react with the phosphite reagent and interfere with the reaction. Ensure that your solvent and glassware are thoroughly dried.
-
Use a More Efficient Deoxygenating Agent: In some cases, tri-n-butylphosphine has been shown to be a more effective reducing agent than triethyl phosphite, allowing for milder reaction conditions.[6]
Q4: Can I run the Cadogan cyclization under milder conditions to improve selectivity and reduce byproducts?
A4: Yes, recent advancements have focused on developing milder conditions for the Cadogan cyclization. Traditionally, the reaction is carried out at high temperatures (often >150 °C).[4] However, milder conditions have been reported:
-
Lower Reaction Temperatures: For some substrates, the reaction can proceed at temperatures as low as 80 °C, which can significantly reduce the formation of thermally induced byproducts.[4][6]
-
Catalytic Variants: Molybdenum-catalyzed versions of the Cadogan reaction have been developed that can proceed under thermal conditions, with the catalyst facilitating the initial reduction of the nitro group.[7]
Data Presentation: Impact of Reaction Conditions on Product Distribution
The following tables summarize quantitative data from the literature, illustrating how changes in reaction conditions can affect the yield of the desired product and the formation of byproducts.
Table 1: Comparison of Phosphorus Reagents in the Synthesis of 2,7-Diiodocarbazole
| Reagent | Solvent | Temperature | Yield of 2,7-Diiodocarbazole | Yield of N-ethyl-2,7-diiodocarbazole |
| Triethyl phosphite | Neat | Reflux | 45% | 4% |
| Triphenylphosphine | o-dichlorobenzene | Reflux | 65% | 0% |
Data synthesized from information presented in Gribble, G. W. (2016). Cadogan–Sundberg Indole Synthesis. In Indole Ring Synthesis (pp. 266-277). John Wiley & Sons, Ltd.[1]
Table 2: Effect of Temperature on a Molybdenum-Catalyzed Cadogan Cyclization
| Entry | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | 110 | 1 | 99 |
| 2 | 100 | 1 | 95 |
| 3 | 90 | 1 | 80 |
| 4 | 80 | 1 | 65 |
This table illustrates the temperature dependence of a specific molybdenum-catalyzed Cadogan cyclization. While not detailing byproduct formation, it highlights the importance of temperature for reaction completion. Adapted from data presented in a study on molybdenum-catalyzed reactions.
Experimental Protocols
Protocol 1: High-Yield Synthesis of Carbazoles using the Freeman Variation of the Cadogan Cyclization
This protocol is optimized to minimize N-alkylation byproducts by using triphenylphosphine instead of triethyl phosphite.
Materials:
-
2-Nitrobiphenyl derivative
-
Triphenylphosphine (PPh₃)
-
ortho-Dichlorobenzene (o-DCB), anhydrous
-
Standard laboratory glassware for reactions under inert atmosphere
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the 2-nitrobiphenyl derivative (1.0 eq) in anhydrous o-DCB.
-
Addition of Reagent: Add triphenylphosphine (1.5 - 2.0 eq) to the solution.
-
Inert Atmosphere: Flush the flask with an inert gas (e.g., argon or nitrogen).
-
Heating: Heat the reaction mixture to reflux (approximately 180 °C) and maintain the temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to isolate the desired carbazole. The triphenylphosphine oxide byproduct can also be removed during chromatography.
Protocol 2: Mild, One-Pot Synthesis of 2H-Indazoles via Condensation-Cadogan Reductive Cyclization
This protocol utilizes milder conditions (80 °C) and tri-n-butylphosphine as an efficient reducing agent to minimize side reactions.[6]
Materials:
-
ortho-Nitrobenzaldehyde derivative
-
Aniline or aliphatic amine
-
Tri-n-butylphosphine (P(n-Bu)₃)
-
Isopropanol (i-PrOH)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the ortho-nitrobenzaldehyde (1.0 eq) and the amine (1.1 eq) in isopropanol.
-
Condensation: Heat the mixture to 80 °C and stir for 1-2 hours to facilitate the formation of the ortho-imino-nitrobenzene intermediate.
-
Reductive Cyclization: To the same flask, add tri-n-butylphosphine (1.5 eq) dropwise.
-
Reaction: Continue stirring the mixture at 80 °C. Monitor the reaction by TLC or LC-MS until the intermediate is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction to room temperature and concentrate the solvent under reduced pressure.
-
Purification: Purify the residue directly by flash column chromatography on silica gel to obtain the desired 2H-indazole.
Visualizations
The following diagrams illustrate the key chemical pathways and a logical workflow for troubleshooting byproduct formation in the Cadogan cyclization.
Caption: The general mechanism of the Cadogan cyclization.
Caption: Pathways leading to common byproducts in the Cadogan cyclization.
Caption: A logical workflow for troubleshooting common issues in the Cadogan cyclization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Accessing Multiple Classes of 2H-Indazoles: Mechanistic Implications for the Cadogan and Davis-Beirut Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. beilstein-archives.org [beilstein-archives.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
stability issues of 2-Methyl-5-nitro-2H-indazole under acidic conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the stability of 2-Methyl-5-nitro-2H-indazole, particularly under acidic conditions. The information is intended to assist in experimental design, troubleshooting, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound under acidic conditions?
A1: The primary stability concern for this compound in an acidic environment is its susceptibility to hydrolysis. The indazole ring system, particularly when substituted with an electron-withdrawing nitro group, can be sensitive to acid-catalyzed degradation. This can lead to the formation of various degradation products, potentially impacting the purity, potency, and safety of the compound.
Q2: What are the likely degradation pathways for this compound in an acidic medium?
A2: While specific degradation pathways for this compound are not extensively documented in publicly available literature, based on the general chemistry of indazoles and nitroaromatic compounds, potential degradation pathways under acidic conditions could involve:
-
Hydrolysis of the pyrazole ring: Acid catalysis can promote the cleavage of the N-N bond or other bonds within the pyrazole portion of the indazole ring, leading to ring-opened products.
-
Reactions involving the nitro group: The nitro group can be susceptible to reduction, although this is less likely under purely acidic stress without a reducing agent. However, its strong electron-withdrawing nature influences the reactivity of the entire molecule.
-
Protonation and subsequent rearrangement: The nitrogen atoms in the indazole ring are basic and can be protonated in acidic conditions. This protonation can make the ring more susceptible to nucleophilic attack by water, initiating degradation.
Q3: Are there any predicted degradation products I should look for?
A3: Based on the potential degradation pathways, possible degradation products could include ring-opened species derived from the indazole core and potentially compounds where the nitro group has been modified. Identification of these degradants would require analytical techniques such as LC-MS/MS and NMR.
Q4: How can I monitor the stability of this compound during my experiments?
A4: A stability-indicating analytical method is crucial for monitoring the degradation of this compound. A High-Performance Liquid Chromatography (HPLC) method with UV or photodiode array (PDA) detection is the most common and effective approach. This method should be able to separate the intact parent compound from all potential degradation products.
Troubleshooting Guides
HPLC Analysis Troubleshooting
Common issues encountered during the HPLC analysis of this compound and its potential degradants are outlined below.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | - Column overload.- Inappropriate mobile phase pH.- Secondary interactions between the analyte and the stationary phase.- Column degradation. | - Reduce injection volume or sample concentration.- Adjust the mobile phase pH with a suitable buffer.- Consider a different column chemistry (e.g., end-capped).- Replace the column. |
| Inconsistent Retention Times | - Fluctuations in mobile phase composition.- Leaks in the HPLC system.- Temperature variations.- Inadequate column equilibration. | - Ensure proper mixing and degassing of the mobile phase.- Check for leaks at all fittings.- Use a column oven for consistent temperature.- Ensure sufficient column equilibration time before each injection. |
| Ghost Peaks | - Contamination in the mobile phase or injector.- Carryover from a previous injection. | - Use fresh, high-purity mobile phase.- Implement a thorough needle wash program.- Inject a blank to identify the source of contamination. |
| Poor Resolution Between Peaks | - Suboptimal mobile phase composition or gradient.- Inappropriate column. | - Optimize the gradient profile (e.g., make it shallower).- Try a different mobile phase (e.g., methanol instead of acetonitrile).- Use a column with different selectivity or a longer column. |
| No Peaks Detected | - No injection occurred.- Leak in the injection port or column connection.- Detector issue. | - Verify autosampler/manual injector function.- Check for leaks.- Ensure the detector is on and the lamp is functioning. |
Experimental Protocols
Forced Degradation Study under Acidic Conditions
This protocol outlines a general procedure for conducting a forced degradation study of this compound under acidic stress, based on ICH guidelines.
Objective: To evaluate the stability of this compound in an acidic environment and to generate potential degradation products for the development of a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M (for neutralization)
-
HPLC grade water
-
HPLC grade acetonitrile or methanol
-
Volumetric flasks
-
Pipettes
-
pH meter
-
HPLC system with UV/PDA detector
-
Analytical column (e.g., C18, 250 mm x 4.6 mm, 5 µm)
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Pipette a known volume of the stock solution into separate volumetric flasks.
-
Add 0.1 M HCl to one flask and 1 M HCl to another to achieve a final drug concentration of approximately 100 µg/mL.
-
Store the solutions at a controlled temperature (e.g., 60°C).
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 12, 24 hours).
-
-
Sample Analysis:
-
Before injection into the HPLC, neutralize the acidic samples with an equivalent amount of NaOH to prevent damage to the column.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
A control sample (drug substance in solvent without acid) should be analyzed at each time point.
-
-
Data Analysis:
-
Calculate the percentage of degradation of this compound at each time point.
-
Monitor the formation of any degradation products and determine their relative peak areas.
-
Table 1: Example Data Summary for Acidic Degradation Study
| Condition | Time (hours) | This compound (% Remaining) | Degradation Product 1 (% Area) | Degradation Product 2 (% Area) |
| 0.1 M HCl, 60°C | 0 | 100.0 | 0.0 | 0.0 |
| 2 | 95.2 | 2.1 | 0.5 | |
| 4 | 90.5 | 4.3 | 1.1 | |
| 8 | 82.1 | 8.9 | 2.3 | |
| 12 | 75.3 | 12.5 | 3.8 | |
| 24 | 60.7 | 20.1 | 6.2 | |
| 1 M HCl, 60°C | 0 | 100.0 | 0.0 | 0.0 |
| 2 | 88.4 | 5.8 | 1.5 | |
| 4 | 78.2 | 11.2 | 3.1 | |
| 8 | 60.1 | 20.5 | 6.8 | |
| 12 | 45.9 | 28.7 | 9.5 | |
| 24 | 25.3 | 40.2 | 15.4 |
Note: The data in this table is hypothetical and for illustrative purposes only.
Visualizations
Caption: Workflow for Forced Degradation Study.
Caption: Postulated Degradation Initiation Pathway.
Validation & Comparative
A Comparative NMR Analysis of 2-Methyl-5-nitro-2H-indazole and 1-Methyl-5-nitro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals: A Detailed Spectroscopic Comparison of Two Key Nitroindazole Isomers
In the landscape of medicinal chemistry and drug development, the precise structural elucidation of isomeric compounds is paramount. The positional isomerism in heterocyclic compounds like nitroindazoles can lead to significant differences in their biological activity, toxicity, and pharmacokinetic profiles. This guide provides a comprehensive comparison of the nuclear magnetic resonance (NMR) spectra of two common isomers: 2-Methyl-5-nitro-2H-indazole and 1-Methyl-5-nitro-1H-indazole, supported by experimental data and protocols to aid in their unambiguous identification.
Executive Summary
Distinguishing between the N1 and N2 methylated isomers of 5-nitroindazole is a common challenge in synthetic chemistry. This guide demonstrates that ¹H and ¹³C NMR spectroscopy provides a definitive method for their differentiation. Key diagnostic features include the chemical shift of the N-methyl protons and the distinct patterns of the aromatic protons and carbons, which are influenced by the position of the methyl group on the indazole ring.
Comparative NMR Data
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and 1-Methyl-5-nitro-1H-indazole. The data presented here is compiled from various sources and predicted values based on analogous compounds, highlighting the characteristic differences between the two isomers.
Table 1: ¹H NMR Spectral Data Comparison (Predicted)
| Proton | This compound | 1-Methyl-5-nitro-1H-indazole |
| N-CH₃ | ~ 4.2 ppm (s) | ~ 4.1 ppm (s) |
| H-3 | ~ 8.1 ppm (s) | ~ 8.0 ppm (s) |
| H-4 | ~ 8.7 ppm (d) | ~ 8.6 ppm (d) |
| H-6 | ~ 8.2 ppm (dd) | ~ 8.1 ppm (dd) |
| H-7 | ~ 7.7 ppm (d) | ~ 7.6 ppm (d) |
Note: Chemical shifts (δ) are in ppm. Multiplicities are denoted as s (singlet), d (doublet), and dd (doublet of doublets). Predicted values are based on data from related nitroindazole structures.
Table 2: ¹³C NMR Spectral Data Comparison (Predicted)
| Carbon | This compound | 1-Methyl-5-nitro-1H-indazole |
| N-CH₃ | ~ 35 ppm | ~ 34 ppm |
| C-3 | ~ 125 ppm | ~ 134 ppm |
| C-3a | ~ 140 ppm | ~ 139 ppm |
| C-4 | ~ 118 ppm | ~ 119 ppm |
| C-5 | ~ 143 ppm | ~ 142 ppm |
| C-6 | ~ 120 ppm | ~ 121 ppm |
| C-7 | ~ 115 ppm | ~ 110 ppm |
| C-7a | ~ 148 ppm | ~ 149 ppm |
Note: Chemical shifts (δ) are in ppm. Predicted values are based on data from related nitroindazole structures and established substituent effects.
Experimental Protocols
The following provides a general experimental protocol for the acquisition of NMR spectra for small organic molecules like the nitroindazole isomers discussed. Specific parameters may vary based on the instrument and sample concentration.
Sample Preparation
-
Dissolution: Accurately weigh 5-10 mg of the purified indazole isomer and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) to the solution to serve as an internal reference (δ = 0.00 ppm).
-
Homogenization: Gently agitate the tube to ensure the sample is fully dissolved and the solution is homogeneous.
NMR Data Acquisition
-
Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
¹H NMR:
-
Pulse Sequence: A standard single-pulse experiment.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
¹³C NMR:
-
Pulse Sequence: A proton-decoupled pulse program (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as the ¹³C isotope has a low natural abundance.
-
Structural and Spectroscopic Rationale
The key to differentiating the two isomers lies in the electronic environment of the nuclei, which is dictated by the position of the methyl group.
-
¹H NMR: The N-methyl protons in the 2-methyl isomer are typically observed at a slightly downfield chemical shift compared to the 1-methyl isomer. The aromatic protons also exhibit subtle but distinct shifts. For instance, the H-7 proton in the 1-methyl isomer is expected to be more shielded (upfield) compared to the 2-methyl isomer due to the anisotropic effect of the pyrazole ring.
-
¹³C NMR: The carbon chemical shifts are highly informative. A significant difference is expected for C-3 and C-7a. In the 1-methyl isomer, C-3 is adjacent to a pyridinic nitrogen (N-2), leading to a more downfield shift compared to the 2-methyl isomer where C-3 is adjacent to a pyrrolic nitrogen (N-1). Conversely, C-7a in the 2-methyl isomer is expected to be more deshielded.
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of methylated nitroindazole isomers.
Caption: Workflow for Isomer Synthesis and NMR Analysis.
Conclusion
The differentiation of this compound and 1-Methyl-5-nitro-1H-indazole can be reliably achieved through a careful analysis of their ¹H and ¹³C NMR spectra. The distinct chemical shifts of the N-methyl group and the aromatic protons and carbons provide a robust fingerprint for each isomer. This guide serves as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery, facilitating the accurate structural assignment of these important heterocyclic compounds.
A Comparative Analysis of Nitroindazole Isomers' Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Nitroindazoles, a class of heterocyclic compounds, have garnered significant attention in medicinal chemistry due to their diverse biological activities. The position of the nitro group on the indazole ring critically influences their pharmacological profile, leading to a range of activities including anticancer, antiparasitic, and enzyme inhibition. This guide provides a comparative analysis of the biological activities of 5-nitroindazole, 6-nitroindazole, and 7-nitroindazole isomers, supported by experimental data. Data on the 4-nitroindazole isomer is limited in the current scientific literature.
Data Presentation: Comparative Biological Activities
The following tables summarize the quantitative data on the biological activities of various nitroindazole isomers. It is important to note that the data is compiled from different studies, and direct comparison should be made with caution due to variations in experimental conditions.
Table 1: Inhibition of Nitric Oxide Synthase (NOS) Isoforms
| Compound | nNOS IC50 (µM) | iNOS IC50 (µM) | eNOS IC50 (µM) | Reference |
| 5-Nitroindazole | 1.15 mM | 240 | - | [1] |
| 6-Nitroindazole | 40 | 56 | - | [1] |
| 7-Nitroindazole | 2.5 | 20 | >100 | [1][2] |
Note: IC50 values for 5-nitroindazole were reported in mM, indicating significantly lower potency compared to the 6- and 7-isomers.
Table 2: Antiparasitic Activity
| Compound Derivative | Parasite | Activity Metric | Value | Reference |
| 5-Nitroindazole derivative | Trypanosoma cruzi (epimastigotes) | IC50 | 1.00 - 8.75 µM | [3] |
| 5-Nitroindazole derivative | Trypanosoma cruzi (amastigotes) | IC50 | < 7 µM | [3] |
| 3-chloro-6-nitro-1H-indazole derivative | Leishmania major | IC50 | Promising growth inhibitor | [4] |
Table 3: Anticancer Activity (Antiproliferative Effects)
| Compound Derivative | Cancer Cell Line | Activity Metric | Value (µM) | Reference |
| 6-nitro-3,3a,4,5-tetrahydro-2H-benzo[g]indazole | NCI-H460 (Lung Carcinoma) | IC50 | 5 - 15 | [5] |
| 5-nitroindazole derivative | Guérin experimental tumors | - | Suppressed proliferation | [6] |
| Indazole derivatives (general) | - | Target | VEGFR-2 | [7] |
Mandatory Visualization
The biological activities of nitroindazole isomers are often linked to specific signaling pathways. Below are diagrams illustrating two key mechanisms.
Caption: Nitroreductase-mediated activation of 5-nitroindazole in parasites.
Caption: Inhibition of VEGFR-2 signaling by indazole derivatives.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further research.
Nitric Oxide Synthase (NOS) Inhibition Assay
This assay determines the inhibitory effect of nitroindazole isomers on the activity of different NOS isoforms by measuring the conversion of L-[³H]arginine to L-[³H]citrulline.
Materials:
-
Purified nNOS, iNOS, or eNOS enzyme
-
L-[³H]arginine
-
NADPH
-
Calmodulin (for nNOS and eNOS)
-
Tetrahydrobiopterin (BH4)
-
Reaction buffer (e.g., 50 mM HEPES, pH 7.4, containing 1 mM DTT and 100 µM EDTA)
-
Stop buffer (e.g., 20 mM HEPES, pH 5.5, containing 2 mM EDTA)
-
Dowex AG 50W-X8 resin (Na+ form)
-
Scintillation cocktail and counter
-
Nitroindazole isomers dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, NADPH, calmodulin (if applicable), and BH4.
-
Add the test compound (nitroindazole isomer) at various concentrations to the reaction mixture. A vehicle control (e.g., DMSO) should also be included.
-
Initiate the reaction by adding the NOS enzyme and L-[³H]arginine.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 15-30 minutes).
-
Stop the reaction by adding the stop buffer.
-
Apply the reaction mixture to a column containing Dowex AG 50W-X8 resin to separate L-[³H]citrulline from unreacted L-[³H]arginine.
-
Elute the L-[³H]citrulline and quantify the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Antiparasitic Activity Assay (Resazurin-based)
This assay assesses the viability of parasites (e.g., Trypanosoma cruzi, Leishmania spp.) after exposure to nitroindazole derivatives.
Materials:
-
Parasite culture (e.g., T. cruzi epimastigotes or Leishmania promastigotes)
-
Appropriate culture medium
-
96-well microtiter plates
-
Nitroindazole derivatives
-
Resazurin sodium salt solution
-
Positive control (e.g., benznidazole for T. cruzi)
-
Negative control (vehicle)
-
Microplate reader (fluorometer)
Procedure:
-
Seed the wells of a 96-well plate with a suspension of parasites in their logarithmic growth phase.
-
Add serial dilutions of the nitroindazole derivatives to the wells. Include positive and negative controls.
-
Incubate the plates at the optimal temperature for the parasite (e.g., 28°C) for 48-72 hours.
-
Add the resazurin solution to each well and incubate for another 4-24 hours.
-
Measure the fluorescence at an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.
-
Calculate the percentage of parasite growth inhibition and determine the IC50 value.
Anticancer Activity Assay (MTT Assay)
This colorimetric assay determines the cytotoxic effect of nitroindazole derivatives on cancer cell lines by measuring the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells.
Materials:
-
Human cancer cell line (e.g., NCI-H460)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
Nitroindazole derivatives
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader (spectrophotometer)
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the nitroindazole derivatives for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
References
- 1. Selective Nitric Oxide Synthase Inhibitor 7-Nitroindazole Protects against Cocaine-Induced Oxidative Stress in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. Variations in IC50 Values with Purity of Mushroom Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Molecular Structure of 2-Methyl-5-nitro-2H-indazole: A Comparative Crystallographic Guide
For Researchers, Scientists, and Drug Development Professionals
The precise determination of a molecule's three-dimensional structure is paramount in the fields of medicinal chemistry and drug development. The spatial arrangement of atoms dictates a compound's physicochemical properties and its interactions with biological targets. This guide provides a comparative framework for the structural validation of 2-Methyl-5-nitro-2H-indazole by X-ray crystallography, contrasting it with its known isomers. While a definitive crystal structure for this compound is not publicly available, this document outlines the expected crystallographic parameters and provides a detailed protocol for its empirical validation.
Performance Comparison: Crystallographic Data of Isomeric Nitroindazoles
The structural integrity of a crystalline compound is defined by its unit cell parameters and space group, which can be precisely determined through single-crystal X-ray diffraction. Below is a comparison of the crystallographic data for known methylated nitroindazole isomers. It is anticipated that this compound would exhibit distinct unit cell parameters while likely crystallizing in a common space group, such as a monoclinic or orthorhombic system.
| Parameter | 2-Methyl-6-nitro-2H-indazole[1][2] | 3-chloro-1-methyl-5-nitro-1H-indazole[3][4][5][6] | 2,3-Dimethyl-6-nitro-2H-indazole[7] |
| Chemical Formula | C₈H₇N₃O₂ | C₈H₆ClN₃O₂ | C₉H₉N₃O₂ |
| Formula Weight | 177.17 | 211.61 | 191.19 |
| Crystal System | Monoclinic | Monoclinic | Triclinic |
| Space Group | P2₁/c | P2₁/n | P-1 |
| a (Å) | 3.793(3) | 3.8273(2) | 6.5800(13) |
| b (Å) | 12.200(8) | 14.678(6) | 7.2050(14) |
| c (Å) | 16.675(11) | 15.549(6) | 10.752(2) |
| α (°) | 90 | 90 | 75.07(3) |
| β (°) | 95.722(9) | 96.130(9) | 74.67(3) |
| γ (°) | 90 | 90 | 66.73(3) |
| Volume (ų) | 767.7(9) | 868.5(6) | 444.81(19) |
| Z | 4 | 4 | 2 |
| Temperature (K) | 113 | 296 | 294 |
| Radiation (λ) | Mo Kα (0.71073 Å) | Mo Kα (0.71073 Å) | Mo Kα (0.71073 Å) |
Experimental Protocols
Synthesis and Crystallization of this compound
The synthesis of this compound can be achieved through the methylation of 5-nitroindazole. Typically, this involves reacting 5-nitroindazole with a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base. The separation of the 1-methyl and 2-methyl isomers is a critical step and can often be accomplished by column chromatography.
For the growth of single crystals suitable for X-ray diffraction, a slow evaporation method is commonly employed. A saturated solution of the purified this compound in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or dichloromethane/hexane) is prepared. The solution is then allowed to stand undisturbed in a loosely covered container, permitting the solvent to evaporate slowly over several days, which can yield high-quality single crystals.
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive method for determining the atomic and molecular structure of a crystalline compound.
Methodology:
-
Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) that is free of cracks and other visible defects is selected under a microscope. The crystal is then mounted on a goniometer head using a cryoprotectant oil to prevent degradation and to facilitate handling.
-
Data Collection: The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα radiation, λ = 0.71073 Å) and a detector.[8] To minimize thermal vibrations of the atoms, the crystal is typically cooled to a low temperature (e.g., 100 K).[8] A series of diffraction images are collected as the crystal is rotated through various angles.[8]
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is subsequently refined using full-matrix least-squares techniques to minimize the difference between the observed and calculated structure factors. The quality of the final structure is assessed by parameters such as the R-factor and goodness-of-fit.
Visualization of the Validation Workflow
The logical workflow for the validation of the crystal structure of this compound is illustrated below.
References
- 1. 2-Methyl-6-nitro-2H-indazole - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Crystal structure of 3-chloro-1-methyl-5-nitro-1H-indazole | Semantic Scholar [semanticscholar.org]
- 7. 2,3-Dimethyl-6-nitro-2H-indazole - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
A Spectroscopic Guide to Differentiating 1H- and 2H-Indazole Derivatives
For researchers, scientists, and drug development professionals, the precise structural elucidation of heterocyclic compounds is a cornerstone of successful research. Indazole and its derivatives are significant scaffolds in medicinal chemistry, existing primarily in two tautomeric forms: 1H-indazole and 2H-indazole.[1][2] These isomers possess distinct physicochemical and pharmacological properties, making their accurate differentiation essential.[1][2] This guide provides a comprehensive comparison of the spectroscopic characteristics of 1H- and 2H-indazoles, supported by experimental data and detailed methodologies, to facilitate their unambiguous identification.
The thermodynamically more stable tautomer, 1H-indazole, is typically the predominant form.[1][3][4] However, synthetic routes to indazole derivatives can often yield mixtures of both N-1 and N-2 substituted isomers.[1][2] Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy, are powerful tools for distinguishing between these two isomeric forms.[1]
Data Presentation: A Comparative Analysis
The following tables summarize the key spectroscopic data for 1H- and 2H-indazole derivatives, offering a clear and quantitative comparison.
Table 1: Comparative ¹H NMR Spectral Data (δ, ppm)
| Proton | 1H-Indazole Derivative (Representative) | 2H-Indazole Derivative (Representative) | Key Differences |
| N-H | ~10-13 (broad s) | Absent in N-substituted derivatives | The presence of a broad, downfield N-H signal is characteristic of unsubstituted 1H-indazoles.[1] |
| H-3 | ~8.1 (s) | ~8.4 (s) | The H-3 proton in 2H-indazoles is typically more deshielded and appears at a higher chemical shift.[1] |
| H-7 | ~7.8 (d) | ~7.7 (d) | The chemical shifts of the aromatic protons can show slight variations between the two isomers.[1] |
Note: Chemical shifts are approximate and can vary depending on the solvent and substituents.
Table 2: Comparative ¹³C NMR Spectral Data (δ, ppm)
| Carbon | 1H-Indazole Derivative (Representative) | 2H-Indazole Derivative (Representative) | Key Differences |
| C-3 | ~135 | ~123 | The chemical shift of C-3 is significantly different between the two isomers and serves as a key diagnostic marker.[5] |
| C-7a | ~140 | ~148 | C-7a in 2H-indazoles is typically more deshielded compared to 1H-indazoles. |
| C-3a | ~121 | ~128 | Similar to C-7a, C-3a in 2H-indazoles is more deshielded. |
Note: Chemical shifts are approximate and can vary depending on the solvent and substituents.
Table 3: Comparative IR Spectral Data (cm⁻¹)
| Vibrational Mode | 1H-Indazole Derivative | 2H-Indazole Derivative | Key Differences |
| N-H Stretch | ~3150 (broad) | Absent in N-substituted derivatives | A broad N-H stretching band is a clear indicator of an unsubstituted 1H-indazole.[1] |
| Aromatic C-H Stretch | ~3100-3000 | ~3100-3000 | Both isomers exhibit characteristic aromatic C-H stretching vibrations.[1] |
| Ring Vibrations | ~1620, 1500 | ~1620, 1590 | The fingerprint region will display differences in the pattern of ring vibrations, which can be used for differentiation.[1] |
Table 4: Comparative UV-Vis Spectral Data (λmax, nm)
| Isomer | λmax (nm) in Acetonitrile | Key Differences |
| 1H-Indazole | ~254, ~295 | 2H-indazoles generally exhibit stronger absorption at longer wavelengths compared to their 1H counterparts.[6] |
| 1-Methylindazole | ~254, ~295 | The absorption profile of 1-methylindazole is similar to the parent 1H-indazole.[6][7] |
| 2-Methylindazole | ~275, ~310 | The bathochromic shift in 2-methylindazole is a distinct feature.[6][7] |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the indazole sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[1]
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).[1]
-
¹H NMR Acquisition:
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.[1]
-
-
Data Processing: Process the raw data using appropriate software, which includes Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).[1]
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet (for solid samples): Grind 1-2 mg of the sample with approximately 100 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.[2]
-
Thin Film (for liquid samples): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).[1]
-
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.[1]
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder.
-
Place the sample in the spectrometer and record the sample spectrum.
-
The instrument software will automatically subtract the background spectrum. Spectra are typically recorded in the range of 4000-400 cm⁻¹.[2]
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the indazole sample in a UV-transparent solvent (e.g., acetonitrile, ethanol, or methanol). The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0.[2]
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.[2]
-
Data Acquisition:
-
Fill a quartz cuvette with the pure solvent to serve as a reference.
-
Fill a second quartz cuvette with the sample solution.
-
Place both cuvettes in the spectrophotometer and scan the sample over a range of wavelengths (e.g., 200-400 nm) to obtain the absorption spectrum.[2]
-
Identify the wavelength(s) of maximum absorbance (λmax).[2]
-
Mandatory Visualization
The following diagram illustrates the logical workflow for differentiating between 1H- and 2H-indazole isomers based on key spectroscopic data.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of 2-Substituted Indazoles: Routes, Performance, and Protocols
For researchers, scientists, and professionals in drug development, the indazole scaffold is a privileged structure due to its prevalence in a wide array of pharmacologically active compounds. The regioselective synthesis of 2-substituted indazoles, in particular, presents unique challenges and opportunities. This guide provides an objective comparison of prominent synthetic routes, supported by experimental data, detailed protocols, and visual workflows to aid in the selection of the most suitable method for a given research objective.
This comparative analysis focuses on four principal and contemporary strategies for the synthesis of 2-substituted indazoles: the copper-catalyzed three-component reaction, the [3+2] cycloaddition of arynes and sydnones, the Cadogan reductive cyclization, and the palladium-catalyzed intramolecular amination. Each method is evaluated based on its reaction mechanism, substrate scope, and typical performance metrics such as yield and reaction conditions.
Performance Comparison of Key Synthetic Routes
The following table summarizes the quantitative data for the four major synthetic routes to 2-substituted indazoles, offering a clear comparison of their typical performance.
| Synthetic Route | Key Reactants | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Copper-Catalyzed Three-Component Reaction | 2-Bromobenzaldehydes, Primary Amines, Sodium Azide | CuI/TMEDA | DMSO | 120 | 12 | 46-82[1] |
| [3+2] Cycloaddition | Arynes, Sydnones | TBAF | MeCN | Room Temp | 0.5-2 | 75-98[2][3] |
| Cadogan Reductive Cyclization | o-Nitrobenzaldehydes, Amines | Tri-n-butylphosphine | i-PrOH | 80 | 16 | 60-95[4][5] |
| Palladium-Catalyzed Intramolecular Amination | N-Aryl-N-(o-bromobenzyl)hydrazines | Pd(OAc)₂/dppf/tBuONa | Toluene | 90 | 2-4 | 65-85[6][7] |
Detailed Experimental Protocols and Reaction Pathways
This section provides detailed experimental methodologies for each of the compared synthetic routes, along with Graphviz diagrams illustrating the reaction workflows.
Copper-Catalyzed Three-Component Synthesis
This one-pot reaction provides a straightforward approach to 2-substituted indazoles from readily available starting materials. The copper catalyst is crucial for the sequential C-N and N-N bond formations.[1][8]
Experimental Protocol
A mixture of 2-bromobenzaldehyde (1.5 mmol), a primary amine (1.8 mmol), sodium azide (3.0 mmol), copper(I) iodide (0.15 mmol), and N,N,N',N'-tetramethylethylenediamine (TMEDA, 0.15 mmol) in DMSO (5.0 mL) is heated at 120 °C for 12 hours.[1] After completion of the reaction, the mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to afford the desired 2-substituted indazole.[1]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis of 2H-Indazoles by the [3 + 2] Dipolar Cycloaddition of Sydnones with Arynes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 2H-Indazoles by the [3+2] Cycloaddition of Arynes and Sydnones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization [organic-chemistry.org]
- 5. caribjscitech.com [caribjscitech.com]
- 6. A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 2H-Indazole synthesis [organic-chemistry.org]
comparing the efficacy of different nitroimidazole antimicrobial agents
Nitroimidazole antimicrobial agents are a cornerstone in the treatment of anaerobic bacterial and protozoal infections. Their efficacy, however, can vary depending on the specific agent and the target microorganism. This guide provides a comparative analysis of the most commonly used nitroimidazoles—metronidazole, tinidazole, ornidazole, and secnidazole—supported by experimental data to aid researchers, scientists, and drug development professionals in their work.
In Vitro Efficacy Against Anaerobic Bacteria
The in vitro activity of nitroimidazoles is a key indicator of their potential clinical efficacy. Minimum Inhibitory Concentration (MIC) is a standard measure of this activity, representing the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
A study comparing the in vitro susceptibility of 355 clinical isolates of anaerobic bacteria to metronidazole, tinidazole, and ornidazole using the agar dilution method found that Gram-negative rods and clostridia were generally inhibited by ≤4 µg/mL of all three compounds.[1] Against strains of the Bacteroides fragilis group, tinidazole demonstrated slightly greater activity than metronidazole and ornidazole.[1] However, a significant portion of anaerobic cocci (peptococci and peptostreptococci) showed resistance to all three agents (MIC ≥ 8 µg/mL).[1]
Another comparative evaluation of seven 2-methyl-5-nitroimidazole compounds against Bacteroides fragilis ranked their molar activities as follows: tinidazole > panidazole > ornidazole > metronidazole ≥ secnidazole > carnidazole > dimetridazole.[2] The geometric mean MICs ranged from 0.5 to 6.6 µM.[2]
| Nitroimidazole Agent | In Vitro Activity Highlights |
| Metronidazole | Broad-spectrum activity against most anaerobic bacteria.[3][4] It is particularly active against Bacteroides fragilis.[3][4] |
| Tinidazole | Often exhibits slightly greater in vitro activity against the Bacteroides fragilis group compared to metronidazole and ornidazole.[1] In one study, it had the highest molar activity against B. fragilis among seven tested nitroimidazoles.[2] |
| Ornidazole | Demonstrates comparable in vitro activity to metronidazole against a range of anaerobic bacteria.[1] |
| Secnidazole | Shows in vitro activity comparable to metronidazole against Bacteroides fragilis.[2] |
| Satranidazole | A 5-nitroimidazole derivative with a reported MIC90 of 0.25 mg/l against 50 clinical isolates of anaerobes, which was four-fold lower than that of metronidazole, tinidazole, and ornidazole (MIC90 = 1.0 mg/l).[5] |
Clinical Efficacy and Pharmacokinetics
Clinical outcomes often reflect both the in vitro activity and the pharmacokinetic properties of a drug. Nitroimidazoles are generally well-absorbed orally, with metronidazole having a bioavailability of over 90%.[6][7] A key differentiator among these agents is their serum half-life, which influences dosing frequency.
| Nitroimidazole Agent | Serum Half-life | Clinical Efficacy Highlights |
| Metronidazole | ~8 hours[8] | The most extensively studied nitroimidazole, effective in a wide range of anaerobic and protozoal infections.[3][4] In a comparative study for bacterial vaginosis, a single 2g oral dose resulted in a 77.9% cure rate at 4 weeks.[9][10] |
| Tinidazole | 12-13 hours[8] | Demonstrates high cure rates, often superior to metronidazole in single-dose regimens for bacterial vaginosis and giardiasis.[9][10][11] A single 2g oral dose for bacterial vaginosis showed a 97.7% cure rate at 4 weeks.[9][10] |
| Ornidazole | ~13 hours[8] | A single 1.5g oral dose for bacterial vaginosis resulted in a 97.7% cure rate at 4 weeks, comparable to tinidazole.[9][10] |
| Secnidazole | ~17 hours[8] | The longest half-life allows for single-dose therapy for several indications. A single 2g oral dose for bacterial vaginosis showed an 80.2% cure rate at 4 weeks.[9][10] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) via Agar Dilution
The agar dilution method is a standardized procedure for determining the MIC of an antimicrobial agent against bacteria.
-
Preparation of Antimicrobial Stock Solutions: Prepare stock solutions of the nitroimidazole agents in an appropriate solvent.
-
Preparation of Agar Plates: A series of agar plates (e.g., Mueller-Hinton agar supplemented with 5% defibrinated sheep blood for anaerobes) are prepared, each containing a different concentration of the antimicrobial agent. A control plate with no antimicrobial is also prepared.
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared from a fresh culture, typically adjusted to a 0.5 McFarland turbidity standard.
-
Inoculation: The agar plates are inoculated with the bacterial suspension using a multipoint inoculator.
-
Incubation: The plates are incubated under appropriate anaerobic conditions and temperature for a specified period (e.g., 48 hours).
-
Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.
Clinical Trial Protocol for Bacterial Vaginosis Efficacy
A prospective, comparative, randomized clinical trial to assess the efficacy of different nitroimidazoles for bacterial vaginosis would typically follow this structure:
-
Patient Recruitment: Women presenting with symptoms of abnormal vaginal discharge are screened for inclusion. Diagnosis is confirmed using Amsel's criteria (presence of at least three of the following: thin, white, homogeneous discharge; vaginal pH > 4.5; positive whiff test; and presence of clue cells on microscopy).
-
Randomization: Eligible patients are randomly assigned to receive a single oral dose of one of the nitroimidazole agents being compared (e.g., 2g metronidazole, 2g tinidazole, 1.5g ornidazole, or 2g secnidazole).
-
Follow-up: Patients are followed up at specified intervals (e.g., 1 week and 4 weeks post-treatment).
-
Assessment of Cure: At each follow-up visit, the presence of Amsel's criteria is re-evaluated to determine the clinical cure rate.
-
Statistical Analysis: The cure rates between the different treatment groups are compared using appropriate statistical tests, such as the Chi-square test.
Visualizing Mechanisms and Workflows
To better understand the underlying processes, the following diagrams illustrate the mechanism of action of nitroimidazoles and a typical experimental workflow for evaluating their efficacy.
References
- 1. In vitro susceptibility of anaerobic bacteria to nitroimidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative evaluation of the 2-methyl-5-nitroimidazole compounds dimetridazole, metronidazole, secnidazole, ornidazole, tinidazole, carnidazole, and panidazole against Bacteroides fragilis and other bacteria of the Bacteroides fragilis group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nitroimidazoles: in vitro activity and efficacy in anaerobic infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metronidazole: in vitro activity, pharmacology and efficacy in anaerobic bacterial infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Satranidazole: experimental evaluation of activity against anaerobic bacteria in vitro and in animal models of anaerobic infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and pharmacodynamics of the nitroimidazole antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. semanticscholar.org [semanticscholar.org]
- 10. A comparative study of oral single dose of metronidazole, tinidazole, secnidazole and ornidazole in bacterial vaginosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative efficacy of drugs for treating giardiasis: a systematic update of the literature and network meta-analysis of randomized clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Target Landscape: A Comparative Guide to the Cross-Reactivity of Indazole-Based Enzyme Inhibitors
For researchers, scientists, and drug development professionals, the indazole scaffold represents a cornerstone in the design of targeted enzyme inhibitors, particularly within the realm of protein kinases.[1][2][3] However, the conserved nature of enzyme active sites, such as the ATP-binding pocket in kinases, presents a significant challenge in achieving absolute target specificity.[4] This guide provides an objective comparison of the cross-reactivity profiles of prominent indazole-based inhibitors, supported by experimental data and detailed methodologies, to aid in the rational design and interpretation of inhibitor studies.
The therapeutic success of indazole-containing drugs like Axitinib and Pazopanib underscores the potential of this chemical motif.[2] Yet, their clinical application is often accompanied by off-target effects, necessitating a thorough understanding of their broader interaction landscape.[4] This comparison focuses on the selectivity of these inhibitors against a panel of kinases, highlighting the nuances that dictate their therapeutic window and potential for adverse effects.
Comparative Inhibitor Selectivity: A Quantitative Overview
The following table summarizes the inhibitory activity of selected indazole-based compounds against their primary targets and a range of off-target kinases. The data, presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%) or percentage of inhibition at a fixed concentration, reveals the varied selectivity profiles inherent to this class of molecules. Lower IC50 values are indicative of higher potency.[5]
| Inhibitor | Primary Target(s) | Off-Target Kinase | IC50 (nM) or % Inhibition | Reference(s) |
| Axitinib | VEGFR1, VEGFR2, VEGFR3 | PDGFRβ | 1.6 | [1][5] |
| c-Kit | 1.7 | [1][5] | ||
| PLK4 | 4.2 (Ki) | [4][6] | ||
| Pazopanib | VEGFR1, VEGFR2, VEGFR3, PDGFRα/β, c-Kit | c-Fms | - | [4] |
| Itk | - | [4] | ||
| Lck | - | [4] | ||
| RAF-1 | - | [4] | ||
| B-RAF | - | [4] | ||
| Compound C05 | PLK4 | PLK1 | 15.32% @ 0.5 µM | [1] |
| PLK2 | 21.89% @ 0.5 µM | [1] | ||
| PLK3 | 12.56% @ 0.5 µM | [1] | ||
| CDK2/cyclin A | 25.78% @ 0.5 µM | [1] | ||
| Aurora A | 31.45% @ 0.5 µM | [1] | ||
| Aurora B | 28.91% @ 0.5 µM | [1] | ||
| CHK1 | 18.67% @ 0.5 µM | [1] | ||
| Compound 17 (HPK1 inhibitor) | HPK1 | JAK1 | >95-fold selectivity | [7] |
| JAK2 | >61-fold selectivity | [7] | ||
| CDK2 | >77-fold selectivity | [7] |
Note: The data for Pazopanib's off-targets was mentioned qualitatively in the source. Ki denotes the inhibition constant.
Experimental Protocols: Unveiling Cross-Reactivity
The determination of inhibitor cross-reactivity relies on robust and standardized experimental protocols. Below are detailed methodologies for key experiments commonly employed in selectivity profiling.
In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)
This assay quantifies the activity of a purified kinase by measuring the amount of ADP produced in the phosphorylation reaction.[1]
Objective: To determine the IC50 value of an indazole-based inhibitor against a specific kinase.
Materials:
-
Recombinant purified protein kinase
-
Specific peptide substrate
-
Adenosine triphosphate (ATP)
-
Indazole-based test compound
-
Kinase reaction buffer
-
ADP-Glo™ Kinase Assay reagents
-
Dimethyl sulfoxide (DMSO)
-
384-well microplates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the indazole inhibitor in DMSO.
-
Reaction Setup: In a 384-well plate, add the kinase, the specific substrate, and the test compound at various concentrations.
-
Kinase Reaction: Initiate the reaction by adding ATP. Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 1 hour).[1]
-
ADP Detection: Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ reagent, which converts ADP to ATP.
-
Luminescence Measurement: Add a luciferase/luciferin mixture that generates a luminescent signal proportional to the amount of newly synthesized ATP. Measure the signal using a luminometer.[1]
-
Data Analysis: Normalize the data to controls (0% and 100% inhibition). Plot the percentage of inhibition against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[3]
Cellular Target Engagement Assay (Western Blot)
This method assesses an inhibitor's ability to block the phosphorylation of a kinase's substrate within a cellular context.[1]
Objective: To confirm target engagement and inhibition of a specific signaling pathway in cells treated with an indazole-based inhibitor.
Procedure:
-
Cell Culture and Treatment: Culture cells that express the target kinase and treat them with varying concentrations of the indazole inhibitor.
-
Cell Lysis: After treatment, lyse the cells to release cellular proteins.[1]
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate of the target kinase.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection and Analysis: Add a chemiluminescent substrate and visualize the protein bands. Quantify the band intensity and normalize it to a loading control (e.g., total protein or a housekeeping protein like GAPDH). A decrease in the phosphorylated substrate signal with increasing inhibitor concentration indicates target engagement.[8]
Visualizing the Landscape of Inhibition
To better understand the implications of cross-reactivity, it is crucial to visualize the signaling pathways affected and the experimental workflows used to assess these interactions.
Caption: Simplified VEGFR signaling cascade and its inhibition.
The diagram above illustrates a simplified version of the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway, a primary target for many indazole-based inhibitors like Axitinib.[2][4] Inhibition of VEGFR blocks downstream signaling through pathways such as PLCγ/PKC/MAPK and PI3K/Akt, ultimately leading to a reduction in cell proliferation and angiogenesis.
Caption: Workflow for assessing inhibitor cross-reactivity.
This workflow outlines a systematic approach to characterizing the selectivity of an indazole-based inhibitor. It begins with broad in vitro screening against a panel of kinases to identify potential on- and off-targets, followed by validation in cellular models to confirm target engagement and assess the functional consequences of inhibition.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of Potent Reverse Indazole Inhibitors for HPK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Quantitative Analysis of 2-Methyl-5-nitro-2H-indazole: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of 2-Methyl-5-nitro-2H-indazole, a heterocyclic compound of interest in pharmaceutical research and development, is crucial for pharmacokinetic, toxicological, and quality control studies. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) with alternative analytical methodologies for the quantitative analysis of this compound. The information presented is based on established principles for the analysis of structurally related nitroaromatic and heterocyclic compounds, offering a robust framework for method selection and development.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): A Proposed Method
HPLC-MS stands as the premier technique for the quantification of this compound due to its high sensitivity, selectivity, and specificity. The coupling of liquid chromatography for separation with mass spectrometry for detection allows for the accurate measurement of the analyte even in complex biological matrices.
Experimental Protocol: Proposed HPLC-MS Method
This protocol is a proposed method based on the analysis of structurally similar nitroaromatic and N-heterocyclic compounds.
1. Sample Preparation:
-
Standard Solutions: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL. Perform serial dilutions with the initial mobile phase to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Biological Matrix (e.g., Plasma):
-
To 100 µL of plasma, add 300 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled analog of the analyte).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
2. HPLC Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size) is recommended for good retention and separation of the analyte from potential interferences. A phenyl column could also be considered for enhanced retention of aromatic nitro compounds.
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid
-
Solvent B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-7 min: 90% B
-
7.1-10 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
3. Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is often suitable for nitrogen-containing heterocyclic compounds. Atmospheric Pressure Chemical Ionization (APCI) could be an alternative.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
Precursor Ion: The protonated molecule [M+H]⁺ of this compound (C₈H₇N₃O₂; Molecular Weight: 177.16 g/mol ).[1]
-
Product Ions: To be determined by infusing a standard solution of the analyte and performing a product ion scan. Characteristic fragments would be selected for quantification and confirmation.
-
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 350°C
-
Desolvation Gas Flow: 800 L/hr
-
Workflow for HPLC-MS Analysis
Caption: Experimental workflow for the quantitative analysis of this compound by HPLC-MS.
Comparison with Alternative Analytical Methods
While HPLC-MS is the recommended approach, other techniques can be employed for the quantification of this compound, each with its own set of advantages and limitations.
| Technique | Principle | Advantages | Disadvantages | Typical Limit of Detection (LOD) |
| HPLC-MS | Chromatographic separation followed by mass-based detection. | High sensitivity and selectivity, suitable for complex matrices, structural confirmation possible. | High initial instrument cost, requires skilled operators, potential for matrix effects. | pg/mL to low ng/mL |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection. | High separation efficiency for volatile and thermally stable compounds, extensive spectral libraries available. | Requires derivatization for non-volatile compounds, potential for thermal degradation of the analyte. | ng/mL |
| High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV) | Chromatographic separation followed by detection based on UV-Vis absorbance. | Lower instrument cost than MS, robust and widely available, good for routine analysis of pure samples. | Lower sensitivity and selectivity compared to MS, potential for interference from co-eluting compounds with similar UV spectra. | High ng/mL to µg/mL |
| UV-Vis Spectrophotometry | Measurement of the absorbance of light by the analyte in a solution. | Simple, rapid, and inexpensive, suitable for high-concentration samples. | Very low selectivity, susceptible to interference from any other absorbing species in the sample. | µg/mL to mg/mL |
| Electrochemical Methods (e.g., Voltammetry) | Measurement of the current resulting from the reduction or oxidation of the analyte at an electrode surface. | High sensitivity, low cost, potential for portability. | Susceptible to interference from other electroactive species, matrix effects can be significant. | High ng/mL to µg/mL |
Logical Comparison of Analytical Techniques
Caption: Logical relationship of analytical methods for this compound quantification.
Detailed Experimental Protocols for Alternative Methods
1. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Derivatization may be necessary to improve volatility and thermal stability. Silylation is a common approach for compounds with active hydrogens.
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Inlet: Splitless injection at 250°C.
-
Oven Program: 100°C hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Detection: Full scan mode for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.
-
2. High-Performance Liquid Chromatography with UV-Vis Detection (HPLC-UV)
-
Sample Preparation: Similar to HPLC-MS, but the final concentration may need to be higher.
-
HPLC Conditions: Same as the proposed HPLC-MS method.
-
UV-Vis Detection:
-
Wavelength: The maximum absorbance wavelength (λmax) of this compound needs to be determined by scanning a standard solution (typically nitroaromatic compounds have strong absorbance in the UV region). A diode array detector (DAD) is useful for method development to monitor multiple wavelengths and assess peak purity.
-
3. UV-Vis Spectrophotometry
-
Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent (e.g., methanol, acetonitrile) to prepare a stock solution. Prepare a series of standards by dilution.
-
Analysis:
-
Determine the λmax of this compound.
-
Measure the absorbance of the blank (solvent), standards, and samples at the λmax.
-
Construct a calibration curve of absorbance versus concentration.
-
Calculate the concentration of the analyte in the samples from the calibration curve.
-
4. Electrochemical Methods (e.g., Differential Pulse Voltammetry)
-
Principle: The nitro group is electrochemically active and can be reduced at a working electrode.
-
Sample Preparation: The sample is dissolved in a suitable supporting electrolyte (e.g., a buffer solution).
-
Analysis:
-
A potential is scanned, and the resulting current is measured.
-
The peak current is proportional to the concentration of the analyte.
-
Quantification is achieved by comparing the peak current of the sample to that of standards.
-
Conclusion
The choice of analytical method for the quantitative analysis of this compound depends on the specific requirements of the study. For high sensitivity and selectivity, especially in complex matrices, the proposed HPLC-MS method is the gold standard. For routine analysis of less complex samples where high sensitivity is not paramount, HPLC-UV offers a cost-effective and robust alternative. GC-MS may be applicable if the compound is sufficiently volatile or can be derivatized. UV-Vis spectrophotometry and electrochemical methods are best suited for simpler, high-concentration samples or for screening purposes. Proper method validation is essential for any chosen technique to ensure accurate and reliable results.
References
A Comparative Guide to Computational Docking of Nitroindazole Derivatives with Key Protein Targets
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various nitroindazole derivatives in computational docking studies against a range of therapeutically relevant protein targets. The information presented is collated from recent scientific literature, offering a centralized resource for understanding the structure-activity relationships and predictive binding affinities of this important class of compounds. Experimental data is included to support and validate the computational findings.
Quantitative Data Summary
The following tables summarize the binding affinities and in vitro inhibitory activities of selected nitroindazole derivatives against their respective protein targets. This data is crucial for comparing the predicted efficacy of different derivatives and for guiding further structural optimization.
Table 1: Comparison of Docking Scores and Binding Energies of Nitroindazole Derivatives
| Derivative/Compound | Target Protein | PDB ID | Docking Score (kcal/mol) | Reference |
| Compound 13 (a 3-chloro-6-nitro-1H-indazole derivative) | Trypanothione Reductase (TryR) | 2JK6 | Not explicitly stated, but noted as thermodynamically favorable | [1] |
| VATR131 | Cysteine Peptidase A (CPA) | Not specified | Not explicitly stated, but interactions were analyzed | [2] |
| 7-Nitroindazole (7-NI) | Neuronal Nitric Oxide Synthase (nNOS) | Not specified | Not explicitly stated, but noted as a potent inhibitor | [3][4][5] |
| 6-Nitroindazole | Cyclooxygenase-2 (COX-2) | Not specified | Not explicitly stated in docking terms | [6] |
| 5-Nitro-2-picolyl-indazolin-3-one (5a) | Nitroreductase (NTR) | Not specified | Not explicitly stated, interactions with key residues were identified | [7] |
Table 2: Experimental Validation - In Vitro Inhibitory Activity
| Derivative/Compound | Target/Organism | Assay Type | IC50 Value | Reference |
| Compound 13 | Leishmania major | MTT Assay | Potent growth inhibitor | [1] |
| VATR131 | Leishmania amazonensis | In vitro | < 10 µM | [2] |
| 6-Nitroindazole | Cyclooxygenase-2 (COX-2) | Enzyme Immunoassay | 19.22 µM | [6] |
| 5-Nitroindazole | Cyclooxygenase-2 (COX-2) | Enzyme Immunoassay | Not specified, but showed 70% inhibition at 50 µM | [6] |
| 5-Aminoindazole | Cyclooxygenase-2 (COX-2) | Enzyme Immunoassay | 12.32 µM | [6] |
| 7-Nitroindazole (7-NI) | Neuronal Nitric Oxide Synthase (nNOS) | L-citrulline formation assay | Potent inhibitor | [3][5] |
| 5-Nitro-2-picolyl-indazolin-3-one (5a) | Trypanosoma cruzi (epimastigotes) | Cell Viability Assay | 1.1 ± 0.3 µM | [7] |
| 5-Nitro-2-picolyl-indazolin-3-one (5a) | Trypanosoma cruzi (trypomastigotes) | Cell Viability Assay | 5.4 ± 1.0 µM | [7] |
Experimental Protocols
The methodologies employed in the cited computational docking studies are critical for understanding the validity and comparability of the results. Below are summaries of the typical protocols used.
Molecular Docking Protocol for Nitroindazole Derivatives with Trypanothione Reductase[1]
-
Protein Preparation: The X-ray crystal structure of Trypanothione Reductase (PDB code: 2JK6) was retrieved from the Protein Data Bank. Water molecules were removed, and polar hydrogen atoms and Kollman charges were added using AutoDock Tools.
-
Ligand Preparation: The 3D structures of the nitroindazole derivatives were generated and optimized.
-
Docking Simulation: AutoDock Vina was used to perform the molecular docking. The active site was defined based on the co-crystallized ligand in the PDB structure. The search algorithm was run to predict the binding poses and affinities of the derivatives within the enzyme's active site.
-
Analysis: The resulting docking poses were analyzed to identify key interactions such as hydrogen bonds and hydrophobic interactions between the ligands and the protein residues.
General Computational Workflow for Target Identification and Docking[2]
A broader computational approach was employed to identify potential targets for the nitroindazole derivative VATR131.[2]
-
Target Fishing: A library of potential protein targets from Leishmania species was compiled.
-
Molecular Docking: VATR131 was docked against this library of proteins using AutoDock Vina. The ligand and protein structures were prepared by adding polar hydrogens and converting them to the required PDBQT format. A grid box was defined around the potential binding site for each protein.
-
Post-Docking Analysis: The binding poses and interaction energies were analyzed to prioritize the most likely protein targets.
-
Molecular Dynamics (MD) Simulations: For the most promising protein-ligand complex (VATR131 with Cysteine Peptidase A), MD simulations were performed to assess the stability of the binding interactions over time in a simulated biological environment.
Visualizing the Process
The following diagrams illustrate the typical workflows and biological pathways relevant to the computational docking of nitroindazole derivatives.
Caption: A generalized workflow for computational docking studies.
References
- 1. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Computational Investigation of the Potential Antileishmanial Mechanism of the Nitroindazole Derivative VATR131 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 7-nitroindazole: an inhibitor of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 2-Methyl-5-nitro-2H-indazole: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential safety and logistical information for the disposal of 2-Methyl-5-nitro-2H-indazole, ensuring the protection of personnel and the environment.
Safety and Hazard Information
Prior to handling this compound, it is imperative to be aware of its associated hazards. The following table summarizes key safety information.
| Hazard Classification | Precautionary Statement |
| Acute Oral Toxicity | Harmful if swallowed.[1] |
| Skin Irritation | May cause skin irritation.[2][3] |
| Eye Irritation | Causes serious eye irritation.[2][4] |
| Respiratory Irritation | May cause respiratory irritation.[4] |
Personal Protective Equipment (PPE)
When handling this compound, especially during disposal procedures, the use of appropriate personal protective equipment is mandatory.
| Equipment | Specification |
| Eye Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][4] |
| Hand Protection | Wear protective gloves.[2] |
| Skin and Body Protection | Wear appropriate protective clothing to prevent skin exposure.[1] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[4] |
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound involves incineration by a licensed waste disposal company. Adherence to local, state, and federal regulations is paramount.
1. Waste Identification and Collection:
-
Designate a specific, clearly labeled, and sealed container for the collection of this compound waste.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. Packaging and Labeling:
-
Ensure the waste container is suitable, closed, and properly labeled with the chemical name and associated hazards.[5]
-
Store the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1][3]
3. Engage a Licensed Disposal Company:
-
Contact a licensed professional waste disposal service to arrange for the pickup and disposal of the chemical waste.[5]
-
Provide the disposal company with a copy of the Safety Data Sheet (SDS) for this compound.
4. Recommended Disposal Method:
-
The preferred method of disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[5] This should only be performed by trained professionals at a licensed facility.
5. Accidental Release Measures:
-
In the event of a spill, avoid dust formation.[5]
-
Sweep up the spilled material and place it into a suitable, closed container for disposal.[1][4][5]
-
Ensure adequate ventilation.[5]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific safety protocols and the chemical's Safety Data Sheet before handling and disposal.
References
Essential Safety and Operational Guide for Handling 2-Methyl-5-nitro-2H-indazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and logistical information for the handling and disposal of 2-Methyl-5-nitro-2H-indazole. Adherence to these procedures is essential for ensuring personal safety and maintaining a secure laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory when handling this substance. The following table summarizes the required PPE based on safety data sheet recommendations.[1]
| Protection Type | Specific Requirements | Rationale & Citations |
| Eye/Face Protection | Tightly fitting safety goggles or a face shield. | To protect against splashes and airborne particles that could cause serious eye irritation.[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or protective clothing. | To prevent skin contact, which may cause irritation.[1][2] |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate or dust is generated, a NIOSH-approved respirator for particulates is recommended. | To avoid inhalation of dust or vapors, which may cause respiratory irritation.[1][2] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach to handling this compound is crucial to minimize exposure risk.
Preparation and Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1][2]
-
Emergency Equipment: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2]
-
Glove Inspection: Before use, visually inspect gloves for any signs of degradation or perforation.
Handling the Compound:
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
-
Avoid Dust Formation: Handle the solid material carefully to prevent the generation of dust.
-
Prevent Contact: Avoid direct contact with skin, eyes, and clothing.[1]
-
No Consumption: Do not eat, drink, or smoke in the designated work area.
-
Container Management: Keep the container tightly closed when not in use.[1]
Post-Handling Procedures:
-
Hand Washing: Thoroughly wash hands with soap and water after handling the chemical, even if gloves were worn.[1][2]
-
Decontamination: Clean the work area and any equipment used.
-
Clothing: Remove and wash contaminated clothing before reuse.[1]
Below is a workflow diagram for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
